AS-99 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N5O3S2.C2HF3O2/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30;3-2(4,5)1(6)7/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRLRZWBIQCNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F6N5O5S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AS-99 TFA: A First-in-Class ASH1L Inhibitor for MLL-Rearranged Leukemia
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AS-99 TFA, a potent and selective first-in-class inhibitor of the histone methyltransferase ASH1L, for its application in Mixed-Lineage Leukemia (MLL)-rearranged leukemia research. This document details the mechanism of action, preclinical efficacy, and key experimental protocols for utilizing this compound as a research tool.
Introduction to MLL-Rearranged Leukemia and ASH1L
Mixed-lineage leukemia (MLL), also known as KMT2A-rearranged leukemia, is an aggressive hematological malignancy characterized by chromosomal translocations involving the MLL gene on chromosome 11q23.[1][2] These translocations generate oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of target genes, most notably the HOXA gene cluster and MEIS1.[1][3][4] This leads to a blockage in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts. MLL-rearranged leukemias are common in infant and pediatric acute leukemias and are associated with a poor prognosis.
ASH1L (Absent, Small, or Homeotic-like 1) is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2). Emerging research has identified ASH1L as a critical co-factor for the oncogenic activity of MLL fusion proteins. By mediating H3K36me2 at the promoter regions of MLL target genes, ASH1L facilitates their transcriptional activation, thereby promoting leukemogenesis. The enzymatic SET domain of ASH1L has been validated as a druggable target for the treatment of MLL-rearranged leukemia.
This compound: A Potent and Selective ASH1L Inhibitor
This compound is a first-in-class, potent, and selective small molecule inhibitor of ASH1L. It demonstrates significant anti-leukemic activity in preclinical models of MLL-rearranged leukemia by blocking cell proliferation, inducing apoptosis and differentiation, and downregulating MLL fusion target genes.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the histone methyltransferase activity of ASH1L. This inhibition leads to a reduction in H3K36me2 levels at the regulatory regions of MLL fusion protein target genes. The subsequent downregulation of key pro-leukemic genes, such as HOXA9, MEIS1, FLT3, MEF2C, and DLX2, disrupts the oncogenic transcriptional program driven by the MLL fusion protein, ultimately leading to cell cycle arrest, apoptosis, and differentiation of the leukemic cells.
Quantitative Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Comments |
| IC50 | 0.79 µM | - | Histone methyltransferase inhibitor activity. |
| Kd | 0.89 µM | - | Binding affinity to ASH1L SET domain. |
| GI50 | 1.8 - 3.6 µM | MV4;11, MOLM13, KOPN8 | Inhibition of cell growth in MLL-rearranged leukemia cell lines. |
| Selectivity | >100-fold | Panel of 20 HMTs | No significant inhibition observed at 50 µM against other histone methyltransferases. |
In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Administration |
| Dosage | 30 mg/kg | Xenotransplantation mouse model (MV4;11 cells) | Intraperitoneal (i.p.), once daily (q.d.) for 14 days. |
| AUC (i.v.) | 9701 hrng/mL | Mouse | Intravenous |
| AUC (i.p.) | 10,699 hrng/mL | Mouse | Intraperitoneal |
| Half-life | ~5-6 hours | Mouse | i.v. and i.p. |
| Cmax | >10 µM | Mouse | i.v. and i.p. |
| Efficacy | 65% reduction in bioluminescence | Xenotransplantation mouse model (MV4;11 cells) | Compared to vehicle-treated controls. |
| Toxicity | No significant effect on blood counts | Normal mice | Same treatment schedule as leukemia model. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of leukemia cell lines.
-
Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.
Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
-
Cell Treatment: Treat leukemia cells with various concentrations of this compound for a specified period (e.g., 7 days).
-
Cell Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay
This protocol is for assessing changes in H3K36me2 marks at specific genomic loci in response to this compound treatment.
-
Cell Preparation: Harvest fresh, unfixed leukemia cells (typically 50,000 to 500,000 cells).
-
Nuclei Isolation: Isolate nuclei from the cells.
-
Antibody Incubation: Incubate the nuclei with a primary antibody specific for H3K36me2.
-
pA-MNase Binding: Add Protein A-MNase, which will bind to the antibody-chromatin complex.
-
MNase Activation: Activate the MNase with Ca2+ to cleave the DNA surrounding the antibody-binding site.
-
Fragment Release: Release the cleaved chromatin fragments.
-
DNA Purification: Purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify regions with altered H3K36me2 levels.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the expression levels of MLL fusion target genes following this compound treatment.
-
RNA Extraction: Treat leukemia cells with this compound for a desired time and extract total RNA using a suitable method.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, gene-specific primers (for genes like HOXA9, MEIS1, etc.), and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Amplification and Detection: Perform the qRT-PCR in a real-time PCR machine.
-
Data Analysis: Analyze the amplification data, normalize the expression of target genes to a housekeeping gene (e.g., HPRT1), and calculate the fold change in gene expression compared to vehicle-treated cells.
In Vivo Xenotransplantation Mouse Model
This protocol is for evaluating the in vivo efficacy of this compound against MLL-rearranged leukemia.
-
Cell Line Preparation: Use a human MLL-rearranged leukemia cell line (e.g., MV4;11) engineered to express luciferase for bioluminescence imaging.
-
Xenotransplantation: Transplant the leukemia cells into immunocompromised mice (e.g., NSG mice).
-
Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging.
-
Drug Administration: Once the leukemia is established, treat the mice with this compound (e.g., 30 mg/kg, i.p., daily) or vehicle control.
-
Efficacy Assessment: Continue to monitor tumor burden via bioluminescence imaging throughout the treatment period. At the end of the study, collect peripheral blood, spleen, and bone marrow to assess the percentage of human CD45+ leukemic cells by flow cytometry.
-
Toxicity Assessment: Monitor the general health and body weight of the mice. At the end of the study, perform complete blood counts to assess for any hematological toxicity.
Experimental and Logical Workflow Visualization
Conclusion
This compound represents a significant advancement in the targeted therapy landscape for MLL-rearranged leukemias. Its novel mechanism of action, potent preclinical activity, and well-characterized profile make it an invaluable tool for researchers investigating the epigenetic dependencies of this aggressive disease. This guide provides the foundational knowledge and experimental frameworks to facilitate further research and development in this critical area of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
The Critical Role of ASH1L in Leukemogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histone methyltransferase ASH1L (Absent, Small, or Homeotic disks-like 1) has emerged as a pivotal player in the pathogenesis of acute leukemias, particularly those harboring Mixed-Lineage Leukemia (MLL) gene rearrangements. This technical guide provides an in-depth overview of the molecular mechanisms by which ASH1L contributes to leukemogenesis, its role in key signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from seminal studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research in this critical area of oncology. Furthermore, this guide presents visual representations of core concepts through signaling pathway diagrams and experimental workflows, offering a comprehensive resource for researchers and drug development professionals targeting ASH1L in leukemia.
Introduction: ASH1L as a Key Epigenetic Regulator in Leukemia
ASH1L is a histone methyltransferase belonging to the Trithorax group (TrxG) of proteins, which are known to be positive regulators of gene expression.[1][2] It specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark associated with active transcription.[2][3] In the context of hematopoiesis, ASH1L is crucial for the normal development and self-renewal of hematopoietic stem and progenitor cells (HSPCs).[4] However, its aberrant activity is strongly implicated in the initiation and maintenance of acute leukemias, especially those driven by MLL fusion oncoproteins.
Molecular Mechanisms of ASH1L in Leukemogenesis
ASH1L's role in leukemogenesis is intricately linked to its interaction with the MLL complex and the "reading" of the epigenetic marks it deposits.
The ASH1L-MLL-LEDGF Complex: A Trifecta of Oncogenic Transcription
In MLL-rearranged (MLL-r) leukemias, ASH1L is a critical component of a protein complex that drives the expression of key leukemogenic genes, such as the HOXA gene cluster and MEIS1. This complex involves:
-
ASH1L: The "writer" that deposits the H3K36me2 mark on chromatin at the target gene promoters.
-
LEDGF (Lens Epithelium-Derived Growth Factor): The "reader" that specifically recognizes and binds to the H3K36me2 mark deposited by ASH1L.
-
MLL Fusion Proteins: The oncogenic drivers that are recruited to these sites through their interaction with LEDGF, leading to potent transcriptional activation of downstream target genes.
This coordinated action ensures the sustained expression of genes that promote leukemia cell proliferation and block differentiation. ChIP-seq data has confirmed the co-localization of ASH1L, MLL, and LEDGF at the transcription start sites of MLL target genes in leukemia cells.
Antagonism with KDM2A
The activity of ASH1L is counter-regulated by the H3K36me2 demethylase KDM2A. KDM2A acts as a tumor suppressor in this context by removing the H3K36me2 marks, thereby disrupting the recruitment of the MLL-LEDGF complex and silencing the expression of leukemogenic target genes. This highlights the delicate balance of histone methylation in normal and malignant hematopoiesis.
Quantitative Data on ASH1L Function in Leukemia
The following tables summarize key quantitative findings from studies investigating the role of ASH1L in leukemia.
| Cell Line | Treatment | Parameter | Result | Reference |
| MV4;11 | ASH1L shRNA | HOXA9 mRNA expression | Significant reduction | |
| MOLM13 | ASH1L shRNA | HOXA9 mRNA expression | Significant reduction | |
| KOPN8 | ASH1L shRNA | HOXA9 mRNA expression | Significant reduction | |
| RS4;11 | ASH1L shRNA | HOXA9 mRNA expression | Significant reduction | |
| MLL-AF9 transformed murine cells | Ash1l deletion | Hoxa9 mRNA expression | >95% reduction |
Table 1: Effect of ASH1L Knockdown on HOXA9 Gene Expression.
| Cell Line | Treatment | Parameter | Result | Reference |
| MV4;11 | AS-99 (6 µM) | Apoptotic cells (Annexin V+) | ~30% increase | |
| KOPN8 | AS-99 (4 µM) | Apoptotic cells (Annexin V+) | ~25% increase | |
| MLL-AF9 transformed murine cells | Ash1l deletion | Apoptotic cells (Annexin V+) | Significant increase |
Table 2: Induction of Apoptosis by ASH1L Inhibition or Deletion.
| Cell Line | Treatment | Parameter | Result | Reference |
| MV4;11 | AS-99 | GI50 | 1.8 µM | |
| MOLM13 | AS-99 | GI50 | 3.6 µM | |
| KOPN8 | AS-99 | GI50 | 2.9 µM | |
| MLL-AF9 transformed murine cells | Ash1l deletion | Colony formation | Significantly impaired |
Table 3: Effect of ASH1L Inhibition or Deletion on Leukemia Cell Proliferation.
| Cell Line | Treatment | Parameter | Result | Reference |
| MV4;11 | AS-99 (6 µM) | CD11b+ cells | ~50% increase | |
| KOPN8 | AS-99 (4 µM) | CD11b+ cells | ~40% increase | |
| MLL-AF9 transformed murine cells | Ash1l deletion | CD11b+ and Gr-1+ cells | Significant increase |
Table 4: Induction of Myeloid Differentiation by ASH1L Inhibition or Deletion.
| Parameter | Value | Reference |
| IC50 | 0.79 µM | |
| Kd | 0.89 µM |
Table 5: Biochemical Parameters of the ASH1L Inhibitor AS-99.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is optimized for the analysis of ASH1L, MLL, and H3K36me2 occupancy in leukemia cell lines like MV4-11.
-
Cell Cross-linking:
-
Harvest 2-4 x 10^7 leukemia cells per immunoprecipitation (IP).
-
Resuspend cells in RPMI-1640 medium with 10% FBS.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse cells in Farnham lysis buffer on ice.
-
Pellet the nuclei and resuspend in RIPA buffer.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for ASH1L, MLL, or H3K36me2.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit.
-
Prepare the sequencing library according to the manufacturer's protocol (e.g., Illumina).
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome (e.g., hg19).
-
Perform peak calling using software like MACS2 to identify regions of enrichment.
-
Annotate peaks to nearby genes and perform downstream analyses such as motif discovery and pathway analysis.
-
ASH1L Knockdown using shRNA Lentiviral Transduction
This protocol describes the knockdown of ASH1L in leukemia cells for functional studies.
-
Lentivirus Production:
-
Co-transfect 293T cells with a lentiviral vector expressing an shRNA targeting ASH1L, along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Concentrate the virus if necessary.
-
-
Transduction of Leukemia Cells:
-
Plate leukemia cells (e.g., MV4-11) in a suitable culture vessel.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24-48 hours.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.
-
-
Validation of Knockdown:
-
Assess the efficiency of ASH1L knockdown at the mRNA level by qRT-PCR and at the protein level by Western blotting.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the expression of target genes like HOXA9 and MEIS1 following ASH1L manipulation.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from leukemia cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (HOXA9, MEIS1, ASH1L) and a housekeeping gene (e.g., GAPDH).
-
Primer sequences for human genes:
-
ASH1L Forward: GGCTTCACAGAAAGGAGTCACTG
-
ASH1L Reverse: CTCTCAGATGAAGACCTTTTCCG
-
HOXA9 Forward: TGGTTCTCCTCCAGTTGTTTCC
-
HOXA9 Reverse: GAGCGGTTCTGGAACCAGAT
-
MEIS1 Forward: CCAGACCAGACGCCAAAAAT
-
MEIS1 Reverse: GCTTGTAGGCCATTTGCTTG
-
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.
-
-
Treatment:
-
Treat the cells with various concentrations of an ASH1L inhibitor (e.g., AS-99) or the corresponding vehicle control (DMSO).
-
Incubate for the desired period (e.g., 7 days).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine.
-
Cell Treatment and Harvesting:
-
Treat leukemia cells with an ASH1L inhibitor or shRNA as described previously.
-
Harvest the cells by centrifugation.
-
-
Staining:
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a dead cell stain (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
In Vivo Xenograft Model and Bioluminescence Imaging
This protocol describes the use of a mouse xenograft model to assess the in vivo efficacy of targeting ASH1L.
-
Cell Preparation:
-
Transduce MLL-rearranged leukemia cells (e.g., MV4-11) with a lentiviral vector expressing luciferase for in vivo imaging.
-
Select for a stable luciferase-expressing cell line.
-
-
Xenograft Transplantation:
-
Inject the luciferase-expressing leukemia cells intravenously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Treatment:
-
Once the leukemia is established (as determined by bioluminescence imaging), treat the mice with an ASH1L inhibitor (e.g., AS-99, 30 mg/kg, intraperitoneally, daily) or a vehicle control.
-
-
Bioluminescence Imaging:
-
Administer D-luciferin to the mice intraperitoneally.
-
Image the mice using an in vivo imaging system to monitor the leukemia burden.
-
-
Data Analysis:
-
Quantify the bioluminescence signal to assess the effect of the treatment on leukemia progression.
-
Monitor the survival of the mice.
-
Visualizing the Role of ASH1L in Leukemogenesis
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to ASH1L's function in leukemia.
Caption: ASH1L signaling in MLL-rearranged leukemia.
Caption: A streamlined workflow for ChIP-seq experiments.
Therapeutic Implications and Future Directions
The critical and specific role of ASH1L in MLL-rearranged leukemias makes it an attractive therapeutic target. The development of small molecule inhibitors, such as AS-99, has shown promising preclinical activity, including the induction of apoptosis and differentiation, and the reduction of leukemia burden in vivo. These findings validate the ASH1L SET domain as a druggable target.
Future research should focus on:
-
Optimizing the potency and pharmacokinetic properties of existing ASH1L inhibitors.
-
Investigating the efficacy of ASH1L inhibitors in combination with other anti-leukemic agents.
-
Exploring the role of ASH1L in other subtypes of leukemia and other cancers.
-
Identifying and validating biomarkers to predict response to ASH1L-targeted therapies.
Conclusion
ASH1L is a key epigenetic driver of leukemogenesis, particularly in the context of MLL-rearranged leukemias. Its role in depositing the H3K36me2 mark, which is subsequently read by LEDGF to recruit MLL fusion proteins, is a critical mechanism for the transcriptional activation of oncogenic target genes. The experimental data overwhelmingly support the essential role of ASH1L in the survival and proliferation of leukemia cells. The detailed protocols and quantitative data presented in this guide provide a valuable resource for the scientific community to further investigate the biology of ASH1L and to accelerate the development of novel therapeutic strategies targeting this crucial enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Identification and characterization of Hoxa9 binding sites in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of AS-99 TFA on Histone H3K36 Methylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-99 TFA is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on histone H3K36 methylation, a critical epigenetic modification involved in gene regulation and implicated in various diseases, including acute leukemia.[3][4] We will delve into the mechanism of action, present quantitative data from key studies, detail experimental protocols for assessing its activity, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting ASH1L and H3K36 methylation.
Introduction to H3K36 Methylation and ASH1L
Histone H3 lysine 36 (H3K36) methylation is a crucial epigenetic mark primarily associated with active gene transcription.[5] This modification is catalyzed by a family of histone methyltransferases (HMTs), including ASH1L (Absent, Small, or Homeotic-like 1), which specifically mediates the mono- and dimethylation of H3K36 (H3K36me1 and H3K36me2). Dysregulation of ASH1L activity and H3K36 methylation patterns has been strongly linked to the pathogenesis of various cancers, particularly MLL-rearranged leukemias, making ASH1L an attractive therapeutic target.
This compound has emerged as a valuable chemical probe to investigate the biological functions of ASH1L and as a lead compound for the development of novel anti-leukemic therapies.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly targeting the catalytic SET domain of ASH1L. Structural studies have revealed that AS-99 binds to the autoinhibitory loop region of the SET domain. This binding event prevents the enzyme from adopting its active conformation, thereby blocking its methyltransferase activity towards histone H3K36. The consequence of this inhibition is a global reduction in the levels of H3K36me2, as demonstrated by cellular assays.
Signaling Pathway of this compound in MLL-Rearranged Leukemia
In the context of MLL-rearranged leukemia, ASH1L plays a critical role in maintaining the expression of key oncogenic fusion target genes. By inhibiting ASH1L, this compound disrupts this pathological gene expression program, leading to anti-leukemic effects.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Target | Notes |
| IC50 | 0.79 µM | ASH1L | Half-maximal inhibitory concentration. |
| Kd | 0.89 µM | ASH1L | Dissociation constant, indicating binding affinity. |
| Selectivity | >100-fold | ASH1L | No significant inhibition observed at 50 µM against a panel of 20 other histone methyltransferases. |
Table 2: Cellular Activity of AS-99 in MLL-Rearranged Leukemia Cell Lines
| Cell Line | MLL Translocation | Effect of AS-99 | Concentration/Duration |
| MV4;11 | MLL-AF4 | Inhibition of cell proliferation | GI50 values for a related compound, AS-85, ranged from 5 µM to 25 µM. |
| MOLM13 | MLL-AF9 | Inhibition of cell proliferation | As above. |
| KOPN8 | MLL-ENL | Inhibition of cell proliferation | As above. |
| MV4;11, KOPN8 | MLL-AF4, MLL-ENL | Induction of apoptosis | 1-8 µM for 7 days. |
| MV4;11, KOPN8 | MLL-AF4, MLL-ENL | Induction of differentiation | Not specified. |
| MOLM13, MV4;11 | MLL-AF9, MLL-AF4 | Downregulation of target genes (MEF2C, DLX2, FLT3, HOXA9) | Dose-dependent. |
Table 3: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Notes |
| Dosage | 30 mg/kg | Xenotransplantation mouse model of MLL leukemia (MV4;11 cells) | Intraperitoneal (i.p.) administration, once daily (q.d.) for 14 consecutive days. |
| Efficacy | Reduced leukemia burden | As above | No effect on blood counts in normal mice was observed. |
| AUC (i.v.) | 9701 hrng/mL | Mice | Area under the curve, a measure of drug exposure. |
| AUC (i.p.) | 10,699 hrng/mL | Mice | |
| Half-life (t1/2) | ~5-6 hours | Mice | |
| Cmax | >10 µM | Mice | Maximum plasma concentration. |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) for H3K36me2 Profiling
This method was employed to map the genomic localization of H3K36me2 and assess the impact of this compound treatment.
Protocol Overview:
-
Cell Preparation: MV4;11 cells were treated with either DMSO (vehicle control) or AS-99 for a specified duration.
-
Cell Permeabilization: Cells were harvested, washed, and permeabilized to allow entry of antibodies and the pA-MNase fusion protein.
-
Antibody Incubation: Permeabilized cells were incubated with an antibody specific for H3K36me2.
-
pA-MNase Binding: A protein A-Micrococcal Nuclease (pA-MNase) fusion protein was added, which binds to the antibody.
-
Nuclease Activation: The MNase was activated by the addition of Ca2+, leading to cleavage of the DNA surrounding the antibody-bound histone modification.
-
Fragment Release and DNA Purification: The cleaved chromatin fragments were released and the DNA was purified.
-
Sequencing and Data Analysis: The purified DNA fragments were sequenced, and the reads were mapped to the genome to identify H3K36me2 peaks. A reduction in the number and intensity of these peaks was observed in AS-99-treated cells compared to DMSO-treated cells.
Experimental Workflow: CUT&RUN
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H3K36 methylation state and associated silencing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of AS-99: A First-in-Class ASH1L Inhibitor for Leukemia
Introduction
In the landscape of epigenetic drug discovery, histone methyltransferases have emerged as critical targets for therapeutic intervention in various cancers. Among these, ASH1L (Absent, Small, or Homeotic 1-Like) has garnered significant attention for its role in the pathogenesis of several malignancies, most notably acute leukemias characterized by Mixed-Lineage Leukemia (MLL) gene rearrangements.[1][2] ASH1L, a member of the Trithorax group of proteins, catalyzes the methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with transcriptional activation.[3][4][5] In MLL-rearranged leukemias, ASH1L acts synergistically with MLL fusion proteins to upregulate the expression of pro-leukemogenic target genes, such as HOXA9 and MEIS1, driving aberrant cell proliferation and blocking differentiation. The critical role of ASH1L's catalytic SET domain in leukemogenesis, coupled with the observation that its deficiency does not cause overt hematopoietic failure under normal conditions, established it as a promising therapeutic target.
However, developing inhibitors for ASH1L proved challenging due to the unique conformation of its catalytic SET domain, which naturally adopts an inactive state with an autoinhibitory loop blocking the active site. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of AS-99, the first-in-class small molecule inhibitor of ASH1L, which successfully validated the druggability of this critical enzyme.
Discovery of AS-99: A Structure-Based Approach
The development of AS-99 was a landmark achievement, overcoming the inherent difficulties in targeting the ASH1L SET domain. Researchers at the University of Michigan employed a strategy that combined fragment-based screening with medicinal chemistry and structure-based design. This approach led to the identification of a novel class of thioamide-containing compounds that could effectively bind to and inhibit ASH1L.
The key to this success was the elucidation of crystal structures of the ASH1L SET domain in complex with these inhibitors. These structures revealed that the compounds did not bind to the active site directly but rather to the region of the autoinhibitory loop. This binding mechanism stabilizes the loop in an open conformation, preventing it from blocking the active site and ultimately inhibiting the enzyme's methyltransferase activity. AS-99 emerged from this rigorous optimization process as the lead compound for further preclinical evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of AS-99.
Table 1: In Vitro Potency and Binding Affinity of AS-99
| Parameter | Value | Method |
| IC₅₀ | 0.79 µM | Histone Methyltransferase (HMT) Assay |
| K_d_ | 0.89 µM | Fluorescence Polarization (FP) Assay |
Data sourced from MedchemExpress and DC Chemicals.
Table 2: Cellular Activity of AS-99 in Leukemia Cell Lines
| Cell Line | MLL Translocation | GI₅₀ (7-day treatment) |
| MV4;11 | MLL-AF4 | 1.8 µM |
| MOLM13 | MLL-AF9 | 3.6 µM |
| KOPN8 | MLL-ENL | 2.9 µM |
| SET2 | None (non-MLL-r) | >10 µM (weaker effect) |
| K562 | None (non-MLL-r) | >10 µM (weaker effect) |
GI₅₀ represents the concentration required to achieve 50% inhibition of cell proliferation. Data sourced from DC Chemicals and ResearchGate.
Table 3: Selectivity Profile of AS-99
| Target | Inhibition at 50 µM AS-99 |
| Panel of 20 Histone Methyltransferases | No significant inhibition |
| (including NSD1, NSD2, NSD3, SETD2) |
This indicates over 100-fold selectivity for ASH1L. Data sourced from MedchemExpress and DC Chemicals.
Table 4: In Vivo Pharmacokinetics and Efficacy of AS-99 in Mice
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Dose Regimen | 30 mg/kg, once daily for 14 days |
| AUC (i.p.) | 10,699 hrng/mL |
| AUC (i.v.) | 9,701 hrng/mL |
| Half-life (t₁/₂) | ~5–6 hours |
| Cₘₐₓ | >10 µM |
| Efficacy Outcome | Significant reduction in leukemia burden |
Data sourced from MedchemExpress.
Mechanism of Action and Preclinical Validation
AS-99 exerts its anti-leukemic effects by directly inhibiting the catalytic activity of ASH1L, leading to a cascade of downstream cellular events.
In MLL-rearranged leukemia models, treatment with AS-99 demonstrated a clear on-target mechanism of action:
-
Downregulation of MLL Fusion Target Genes: AS-99 treatment led to a dose-dependent decrease in the expression of key genes required for leukemogenesis, including HOXA9, MEF2C, DLX2, and FLT3.
-
Inhibition of Cell Proliferation: The compound selectively inhibited the growth of leukemia cells harboring MLL translocations with significantly weaker effects on cells without these rearrangements.
-
Induction of Apoptosis and Differentiation: AS-99 induced programmed cell death (apoptosis) and promoted cellular differentiation in MLL leukemia cells, counteracting the primary pathogenic effects of the MLL fusion proteins.
-
Reduction of H3K36me2 Marks: Chromatin immunoprecipitation sequencing (ChIP-seq) analysis confirmed that AS-99 treatment resulted in a reduced number of H3K36me2 peaks, consistent with its role as an ASH1L inhibitor.
The culmination of this in vitro work was validated in vivo. Using a xenotransplantation mouse model of MLL leukemia, systemic administration of AS-99 significantly reduced the leukemia burden without causing toxicity or affecting normal blood counts. These findings collectively confirmed that the ASH1L SET domain is a druggable target and that AS-99 is an effective agent against this aggressive form of leukemia.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used in the characterization of AS-99.
Histone Methyltransferase (HMT) Assay
-
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against ASH1L's enzymatic activity.
-
Protocol: This assay typically uses a radioactive S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor and a nucleosome or histone substrate.
-
The ASH1L enzyme, substrate, and varying concentrations of the inhibitor (e.g., AS-99) are incubated in an appropriate reaction buffer.
-
The reaction is initiated by the addition of [³H]-SAM.
-
After incubation, the reaction is stopped, and the histone substrate is captured, often on a filter paper or plate.
-
The amount of incorporated radioactivity ([³H]-methyl groups) is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Fluorescence Polarization (FP) Assay
-
Purpose: To measure the binding affinity (K_d_) of inhibitors to the ASH1L SET domain.
-
Protocol: This method is often developed as a higher-throughput alternative to the HMT assay.
-
A fluorescently labeled ligand (probe) that is known to bind to the ASH1L SET domain is synthesized.
-
The ASH1L protein is incubated with the fluorescent probe. The binding of the large protein to the small probe results in a high FP signal.
-
A competitive inhibitor (like AS-99) is titrated into the solution.
-
The inhibitor displaces the fluorescent probe from the ASH1L binding pocket, causing the probe to tumble more rapidly in solution, which leads to a decrease in the FP signal.
-
The K_d_ is determined by analyzing the concentration-dependent displacement of the probe.
-
Cell Viability/Proliferation (MTT/GI₅₀) Assay
-
Purpose: To assess the effect of AS-99 on the growth and viability of cancer cell lines.
-
Protocol:
-
Leukemia cells (e.g., MV4;11, K562) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of AS-99 or a vehicle control (DMSO) for an extended period (e.g., 7 days).
-
After the treatment period, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active mitochondrial reductases convert the MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a plate reader.
-
The GI₅₀ (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated cells to control cells.
-
Apoptosis Assay (Annexin V Staining)
-
Purpose: To quantify the percentage of cells undergoing apoptosis after drug treatment.
-
Protocol:
-
Cells are treated with AS-99 or a control for a specified time.
-
Cells are harvested and washed.
-
They are then stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like propidium iodide (PI) to distinguish necrotic cells.
-
The stained cell populations (live, early apoptotic, late apoptotic, necrotic) are analyzed and quantified by flow cytometry.
-
In Vivo Xenotransplantation Model
-
Purpose: To evaluate the anti-leukemic efficacy of AS-99 in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID) are sublethally irradiated.
-
Human MLL-rearranged leukemia cells (e.g., MV4;11) are injected intravenously or via tail vein into the mice.
-
Leukemia engraftment is confirmed by monitoring for human CD45+ cells in the peripheral blood.
-
Once the leukemia is established, mice are randomized into treatment (AS-99, e.g., 30 mg/kg i.p. daily) and vehicle control groups.
-
Treatment continues for a defined period (e.g., 14-21 days).
-
The leukemia burden is monitored throughout and at the end of the study by analyzing the percentage of human leukemic cells in the peripheral blood, bone marrow, and spleen via flow cytometry.
-
Future Directions and Conclusion
The discovery of AS-99 was a seminal achievement, providing a critical chemical probe to further investigate the biology of ASH1L and validating its SET domain as a viable therapeutic target. While AS-99 itself serves as a powerful research tool, its development paved the way for the creation of next-generation inhibitors with improved properties. Subsequent structure-based design efforts, building upon the AS-99 scaffold, have led to compounds like 66s (AS-254s) , a spiro-piperidine-containing molecule with substantially improved inhibitory activity (IC₅₀ = 94 nM) and more potent cellular efficacy.
References
- 1. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of ASH1L inhibitors for acute leukemia - Jolanta Grembecka [grantome.com]
- 3. alexslemonade.org [alexslemonade.org]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. Novel role of ASH1L histone methyltransferase in anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
AS-99 TFA's chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-99 trifluoroacetate (TFA) is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of AS-99 TFA. It is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery. This document details the mechanism of action of AS-99, summarizes its key quantitative data, and provides detailed protocols for relevant experimental assays.
Chemical Structure and Properties
AS-99 is a selective inhibitor of ASH1L histone methyltransferase. The trifluoroacetate salt form, this compound, is often used in research.
Chemical Name: N-[[3-[3-(Aminothioxomethyl)phenyl]-1-[1-[(trifluoromethyl)sulfonyl]-4-piperidinyl]-1H-indol-6-yl]methyl]-1-methyl-3-azetidinecarboxamide
2D Chemical Structure (AS-99):
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula (AS-99) | C27H30F3N5O3S2 | |
| Molecular Weight (AS-99) | 593.68 g/mol | |
| Molecular Formula (this compound) | C29H31F6N5O5S2 | |
| Molecular Weight (this compound) | 707.71 g/mol | |
| Solubility | Soluble in DMSO (59.37 mg/mL, 100 mM for AS-99; 250 mg/mL, 353.25 mM for this compound) | |
| Purity | ≥98% (HPLC) | |
| Appearance | Solid |
Mechanism of Action and Signaling Pathway
AS-99 functions as a selective inhibitor of the ASH1L (Absent, Small, or Homeotic-like 1) histone methyltransferase. ASH1L is a key enzyme that catalyzes the mono- and dimethylation of histone H3 at lysine 36 (H3K36), an epigenetic mark associated with active gene transcription.
The mechanism of AS-99 involves its direct binding to the autoinhibitory loop region within the catalytic SET domain of ASH1L. This binding event prevents the enzyme from engaging with its histone substrate, thereby inhibiting H3K36 methylation.
In the context of MLL-rearranged leukemias, the MLL fusion proteins aberrantly drive the expression of leukemogenic target genes. ASH1L activity is crucial for maintaining the expression of these genes. By inhibiting ASH1L, AS-99 leads to a dose-dependent downregulation of key MLL fusion target genes, including MEF2C, DLX2, FLT3, and HOXA9. This disruption of the oncogenic transcription program ultimately blocks cell proliferation, induces apoptosis, and promotes differentiation in MLL leukemia cells.
AS-99 Signaling Pathway in MLL Leukemia
Quantitative Data
In Vitro Activity
| Parameter | Value | Cell Lines | Assay | Source |
| IC50 | 0.79 µM | - | Histone Methyltransferase Assay | |
| Kd | 0.89 µM | - | Binding Assay | |
| GI50 | 1.8 - 3.6 µM | MV4;11, MOLM13, KOPN8, RS4;11 (MLL-rearranged) | MTT Cell Viability Assay (7 days) | |
| Selectivity | >100-fold | Panel of 20 histone methyltransferases (including NSD1, NSD2, NSD3, SETD2) | - |
In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value | Administration | Source |
| AUC (i.v.) | 9701 hrng/mL | Intravenous | |
| AUC (i.p.) | 10,699 hrng/mL | Intraperitoneal | |
| Half-life (t1/2) | ~5-6 hours | i.v. and i.p. | |
| Cmax | >10 µM | i.v. and i.p. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the effect of AS-99 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of cell culture medium. Include wells with medium only for background control.
-
Compound Treatment: Add various concentrations of AS-99 or vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 7 days) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis induced by AS-99.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Methodology:
-
Cell Treatment: Treat cells with various concentrations of AS-99 or vehicle control for the desired duration (e.g., 7 days).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL).
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately. Healthy cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay
This protocol is used to profile the genome-wide distribution of H3K36me2 marks following AS-99 treatment.
Principle: CUT&RUN is a method for profiling protein-DNA interactions. It involves the targeted cleavage of DNA surrounding a protein of interest by an antibody-tethered micrococcal nuclease (MNase), followed by the release and sequencing of the resulting DNA fragments.
Methodology:
-
Cell Preparation: Harvest cells treated with AS-99 or DMSO.
-
Cell Immobilization: Bind the cells to Concanavalin A-coated magnetic beads.
-
Permeabilization and Antibody Incubation: Permeabilize the cells with digitonin and incubate with a primary antibody specific for H3K36me2 overnight at 4°C.
-
pAG-MNase Binding: Wash the cells and incubate with a protein A/G-MNase fusion protein.
-
Targeted Cleavage: Wash away unbound pAG-MNase and activate the nuclease by adding Ca2+. Incubate on ice to allow for targeted DNA cleavage.
-
Fragment Release and DNA Purification: Stop the reaction and release the cleaved chromatin fragments. Purify the DNA from these fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify and quantify H3K36me2 peaks.
Experimental Workflow: Cellular Response to AS-99
References
The Functional Core of a Trithorax Group Protein: An In-depth Technical Guide to the ASH1L SET Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, regulation, and significance of the ASH1L (Absent, Small, or Homeotic-like 1) SET domain, a critical catalytic core of a major trithorax group protein. ASH1L is a histone methyltransferase implicated in the epigenetic regulation of gene expression, with crucial roles in development and disease, including cancer and neurodevelopmental disorders. This document delves into the domain's catalytic activity, substrate specificity, regulatory mechanisms, and its interplay with other functional domains within the ASH1L protein.
ASH1L SET Domain: Catalytic Activity and Substrate Specificity
The SET domain of ASH1L is responsible for its histone methyltransferase (HMTase) activity, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to the lysine residues of histone proteins. The substrate specificity of the ASH1L SET domain has been a subject of some debate in the scientific community, with studies pointing towards both Histone H3 Lysine 36 (H3K36) and Histone H3 Lysine 4 (H3K4) as primary targets.[1][2] This discrepancy may arise from the use of different substrates (e.g., histone peptides versus native nucleosomes) in various experimental setups.[3] However, a growing body of evidence suggests that ASH1L's primary role in vivo is the methylation of H3K36.[3]
The catalytic activity of the isolated SET domain is reported to be weak.[2] Robust enzymatic activity requires the presence of C-terminal chromatin-interacting domains and the use of native nucleosome substrates, highlighting the importance of the native chromatin context for ASH1L function.
Table 1: Substrate Specificity of the ASH1L SET Domain
| Substrate | Methylation Mark | Supporting Evidence | Notes |
| Histone H3 | H3K36me1/me2/me3 | Multiple in vitro and in vivo studies using nucleosomal substrates. | Considered the primary substrate, particularly in the context of gene body methylation and transcriptional elongation. |
| Histone H3 | H3K4me3 | Some in vitro studies using histone peptides; ChIP-seq data shows co-localization with H3K4me3 at transcription start sites. | The role in direct H3K4 methylation is less established compared to H3K36. The co-localization might reflect a functional interplay rather than direct catalysis. |
Structural Insights and Regulatory Mechanisms
The crystal structure of the human ASH1L catalytic domain reveals a complex regulatory mechanism centered around two key flexible loops: the autoinhibitory loop and the SET-I loop.
-
Autoinhibitory Loop: This loop, located in the post-SET domain, physically blocks the substrate-binding pocket, thereby preventing access of the histone tail to the active site. The conformation of this loop is dynamic and its displacement is thought to be a key step in activating the enzyme. Point mutations within this loop that disrupt the SET domain structure have been shown to decrease enzyme activity, indicating its critical role in catalysis beyond simple steric hindrance.
-
SET-I Loop: This loop, part of the SET-I subdomain, also exhibits conformational dynamics and is crucial for ASH1L's enzymatic activity. Mutations in the SET-I loop lead to a significant reduction in HMTase activity, highlighting the importance of its structural integrity and flexibility for proper function.
The interplay between these two loops, governed by concerted dynamics, regulates the catalytic function of the ASH1L SET domain.
Interplay with Other ASH1L Domains
The function of the SET domain is intricately regulated by other domains within the full-length ASH1L protein. These domains contribute to chromatin targeting, substrate recognition, and allosteric regulation of the catalytic activity.
-
PHD (Plant Homeodomain) Finger: The ASH1L PHD finger has been shown to recognize and bind to trimethylated H3K4 (H3K4me3). This interaction is thought to play a role in recruiting ASH1L to the transcription start sites of active genes.
-
Bromodomain: This domain is known to bind acetylated histones, further contributing to the targeting of ASH1L to active chromatin regions.
-
BAH (Bromo-Adjacent Homology) Domain: The BAH domain is also implicated in chromatin association.
The C-terminal domains, including the PHD, bromodomain, and BAH domains, have been shown to greatly enhance the enzymatic activity of the SET domain, suggesting a cooperative mechanism where chromatin binding and catalysis are functionally linked.
Experimental Protocols
Radiometric Histone Methyltransferase (HMTase) Assay
This assay is used to measure the in vitro catalytic activity of the ASH1L SET domain.
Materials:
-
Recombinant ASH1L SET domain (or longer constructs)
-
Native chicken or HeLa nucleosomes (substrate)
-
S-[³H]-Adenosylmethionine (SAM) (methyl donor)
-
HMTase Buffer (e.g., 50 mM Tris-HCl pH 8.5, 25 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the HMTase buffer, a defined concentration of nucleosomes, and the ASH1L enzyme.
-
Initiate the reaction by adding S-[³H]-Adenosylmethionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Visualize the methylated histones by autoradiography or quantify the incorporation of the radiolabel using a scintillation counter after spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated SAM.
Chromatin Immunoprecipitation (ChIP) for Neuronal Cells
This protocol allows for the identification of genomic regions occupied by ASH1L in neuronal cells.
Materials:
-
Cultured neuronal cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
ASH1L-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target and control regions
Protocol:
-
Cross-link proteins to DNA in cultured neuronal cells by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Immunoprecipitate the ASH1L-chromatin complexes by incubating the lysate with an ASH1L-specific antibody overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or proceed to high-throughput sequencing (ChIP-seq).
Signaling Pathways and Logical Relationships
The ASH1L SET domain's activity is integrated into complex signaling networks that regulate cellular processes.
ASH1L in the BDNF-TrkB Signaling Pathway
In the context of neurodevelopment, ASH1L plays a crucial role in regulating the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine receptor kinase B (TrkB) signaling pathway. ASH1L-mediated H3K36 methylation is involved in the transcriptional activation of the NTRK2 gene, which encodes the TrkB receptor. Depletion of ASH1L leads to reduced TrkB expression, impairing neuronal morphogenesis and connectivity. This function of ASH1L appears to be counteracted by the Polycomb Repressive Complex 2 (PRC2), which catalyzes the repressive H3K27me3 mark.
Caption: ASH1L promotes neuronal morphogenesis by activating TrkB expression.
ASH1L in the RAS Signaling Pathway
In gastric cancer, a long non-coding RNA, ASH1L-AS1, has been shown to upregulate ASH1L expression. This leads to increased H3K4 trimethylation and the formation of a ribonucleoprotein complex with the transcription factor NME1. This complex then transcriptionally promotes the expression of key components of the RAS signaling pathway, including KRAS and RAF1, leading to pathway activation and promoting cancer progression.
Caption: The ASH1L-AS1-ASH1L axis activates RAS signaling in gastric cancer.
Logical Relationship of ASH1L Domain Function
The overall function of ASH1L is a result of the coordinated action of its various domains. The SET domain provides the catalytic activity, but its function is tightly controlled by the interplay of chromatin reader domains that target the enzyme to specific genomic loci and allosterically regulate its activity.
Caption: Functional interplay of ASH1L domains in chromatin modification.
This guide provides a foundational understanding of the ASH1L SET domain, a key player in epigenetic regulation. Further research into its precise kinetic parameters and the development of specific inhibitors holds significant promise for therapeutic interventions in a range of human diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Two loops undergoing concerted dynamics regulate activity of the ASH1L histone methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of the Human Histone Methyltransferase ASH1L Catalytic Domain and Its Implications for the Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
AS-99 TFA: A Potent and Selective Chemical Probe for Interrogating ASH1L Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AS-99 TFA is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L. This document provides a comprehensive technical guide on the use of this compound as a chemical probe to investigate the biological functions of ASH1L, particularly in the context of MLL-rearranged leukemias. It includes detailed summaries of its biochemical and cellular activities, comprehensive experimental protocols for its application, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to ASH1L
Absent, small, or homeotic discs 1-like (ASH1L) is a histone methyltransferase that plays a crucial role in regulating gene expression.[1] It is a member of the Trithorax-group (TrxG) of proteins, which are generally associated with the activation of gene transcription.[2] ASH1L specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), an epigenetic mark linked to active transcription.[3] Dysregulation of ASH1L has been implicated in various diseases, including neurodevelopmental disorders and several types of cancer, most notably MLL-rearranged (MLLr) acute leukemias.[2] In MLLr leukemias, ASH1L is a critical dependency, as it helps maintain the expression of key leukemogenic genes such as HOXA9.[2]
This compound: A Selective ASH1L Chemical Probe
This compound is a potent and selective inhibitor of ASH1L's histone methyltransferase activity. It serves as an invaluable tool for elucidating the cellular and molecular functions of ASH1L. The trifluoroacetate (TFA) salt form of AS-99 is typically used in research due to its stability.
Mechanism of Action
AS-99 binds to the SET domain of ASH1L, the catalytic domain responsible for its methyltransferase activity. This binding event inhibits the enzymatic function of ASH1L, leading to a reduction in H3K36me2 levels. In the context of MLLr leukemia, this inhibition of ASH1L activity results in the downregulation of MLL fusion target genes, which in turn blocks cell proliferation, induces apoptosis, and promotes cellular differentiation.
Mechanism of this compound in MLL-rearranged leukemia.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value (µM) | Assay Type | Reference |
| IC50 | 0.79 | Histone Methyltransferase Assay | |
| Kd | 0.89 | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | GI50 (µM) | Assay Type | Reference |
| MV4;11 | MLL-AF4 | 1.8 - 3.6 | Cell Viability Assay | |
| MOLM13 | MLL-AF9 | 1.8 - 3.6 | Cell Viability Assay | |
| KOPN8 | MLL-ENL | 1.8 - 3.6 | Cell Viability Assay | |
| SET2 | No MLL translocation | >10 | Cell Viability Assay | |
| K562 | No MLL translocation | >10 | Cell Viability Assay |
Table 3: In Vivo Pharmacokinetics and Efficacy of AS-99
| Parameter | Value | Animal Model | Reference |
| Dose | 30 mg/kg | Mouse | |
| Administration | Intraperitoneal (i.p.), once daily | Mouse | |
| AUC (i.p.) | 10,699 hr*ng/mL | Mouse | |
| Half-life | ~5-6 hours | Mouse | |
| Cmax | >10 µM | Mouse | |
| Efficacy | Reduced leukemia burden | MLL leukemia xenograft model |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the function of ASH1L using this compound.
Workflow for characterizing this compound as an ASH1L probe.
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the inhibitory activity of this compound on ASH1L's enzymatic function.
Materials:
-
Recombinant human ASH1L protein
-
Polynucleosome substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant ASH1L, and the polynucleosome substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto a filter paper and wash with 10% TCA to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a DMSO vehicle control.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 value by plotting the percentage of cell viability against the logarithm of this compound concentration.
Cleavage Under Targets and Release Using Nuclease (CUT&RUN) for H3K36me2
This protocol is for assessing the on-target effect of this compound by measuring changes in H3K36me2 levels in cells.
Materials:
-
MV4;11 cells treated with this compound or DMSO
-
Concanavalin A-coated magnetic beads
-
Antibody against H3K36me2
-
pA-MNase fusion protein
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Harvest MV4;11 cells and bind them to Concanavalin A-coated magnetic beads.
-
Permeabilize the cells with digitonin.
-
Incubate the cell-bead mixture with an antibody specific for H3K36me2.
-
Add pA-MNase, which will bind to the antibody.
-
Activate the MNase with Ca²⁺ to cleave the DNA surrounding the antibody-bound sites.
-
Release the cleaved DNA fragments and purify the DNA.
-
Prepare sequencing libraries from the purified DNA.
-
Perform next-generation sequencing and analyze the data to identify and quantify H3K36me2 peaks.
-
Compare the H3K36me2 profiles of this compound-treated cells with DMSO-treated cells to determine the effect of the inhibitor on this histone mark.
In Vivo Xenograft Mouse Model
This protocol describes the establishment of a mouse xenograft model of MLL-rearranged leukemia and treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MLL-rearranged leukemia cells (e.g., MV4;11)
-
This compound formulated for in vivo use
-
Vehicle control solution
Procedure:
-
Inject MLL-rearranged leukemia cells (e.g., 1 x 10⁶ MV4;11 cells) intravenously into immunocompromised mice.
-
Monitor the engraftment of leukemia cells by periodically analyzing peripheral blood for the presence of human CD45+ cells.
-
Once leukemia is established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg, i.p., daily) or vehicle control to the respective groups.
-
Monitor the leukemia burden throughout the treatment period by flow cytometry of peripheral blood.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemia infiltration.
ASH1L Signaling and Downstream Effects
ASH1L functions within a complex network of protein interactions to regulate gene expression. In MLL-rearranged leukemia, ASH1L is part of a transcriptional machinery that maintains the expression of oncogenic programs.
ASH1L's role in the transcriptional program of MLL-rearranged leukemia.
Conclusion
This compound is a critical tool for the study of ASH1L. Its high potency and selectivity make it an ideal chemical probe for dissecting the roles of ASH1L in normal physiology and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the function of this important epigenetic regulator.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ASH1L inhibitors for acute leukemia - Jolanta Grembecka [grantome.com]
- 3. Frontiers | Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis [frontiersin.org]
Beyond ASH1L: A Technical Guide to the Biological Targets of AS-99 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-99 TFA is a first-in-class, potent, and selective inhibitor of the histone methyltransferase ASH1L, demonstrating significant anti-leukemic activity.[1][2][3] While its primary mechanism of action is through the direct inhibition of ASH1L's catalytic SET domain, a thorough understanding of its broader biological interactions is critical for further preclinical and clinical development.[4][5] This technical guide provides an in-depth analysis of the biological targets of this compound beyond ASH1L, summarizing its selectivity profile against a panel of other histone methyltransferases and kinases. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive overview for researchers in drug development and chemical biology.
Introduction to this compound
This compound is a small molecule inhibitor developed through fragment-based screening and structure-based design to target the autoinhibitory loop region of the ASH1L SET domain. It exhibits sub-micromolar potency against ASH1L with an IC50 of 0.79 µM and a Kd of 0.89 µM. In models of mixed-lineage leukemia (MLL), AS-99 has been shown to block cell proliferation, induce apoptosis and differentiation, and downregulate MLL fusion target genes, ultimately reducing the leukemia burden in vivo. A key feature of AS-99 is its high selectivity for ASH1L, with reports indicating a favorable selectivity profile and a lack of substantial off-target effects.
Off-Target Selectivity Profile of this compound
Comprehensive selectivity screening is crucial to de-risk potential off-target toxicities and to ensure that the observed phenotype is a direct result of inhibiting the intended target. This compound has been evaluated against panels of other histone methyltransferases (HMTs) and kinases to determine its specificity.
Histone Methyltransferase Selectivity Panel
AS-99 was tested at a concentration of 50 µM against a panel of 20 other histone methyltransferases. At this concentration, which is over 50 times its IC50 for ASH1L, no significant inhibition was observed for any of the tested HMTs, indicating a greater than 100-fold selectivity for ASH1L. The HMTs tested include other enzymes responsible for H3K36 methylation, such as NSD1, NSD2, NSD3, and SETD2.
Table 1: Histone Methyltransferase Selectivity Data for AS-99
| Target Family | Targets Tested (including but not limited to) | AS-99 Concentration | % Inhibition | Selectivity over ASH1L |
| Histone Methyltransferases | NSD1, NSD2, NSD3, SETD2, and 16 other HMTs | 50 µM | Not significant | >100-fold |
Kinase Selectivity Panel
In addition to its selectivity against other methyltransferases, AS-99 was also profiled against a representative panel of kinases to assess for potential off-target kinase inhibition. The compound did not show substantial inhibition against this panel, further supporting its clean off-target profile.
Table 2: Kinase Selectivity Data for AS-99
| Target Family | Number of Targets Tested | AS-99 Concentration | Outcome |
| Kinases | Representative Panel | Not specified | No substantial inhibition observed |
ASH1L-Mediated Signaling Pathway
The on-target effects of AS-99 are mediated through the inhibition of ASH1L's role in leukemogenesis, particularly in MLL-rearranged leukemias. ASH1L is a "writer" of the H3K36me2 mark, which is associated with transcriptional activation. In the context of MLL leukemia, ASH1L-mediated H3K36me2 is "read" by LEDGF, a protein that colocalizes with the MLL fusion protein. This interaction is crucial for the recruitment and stabilization of the MLL fusion protein complex at target gene promoters, leading to the expression of leukemogenic genes such as HOXA9, MEF2C, DLX2, and FLT3. By inhibiting ASH1L, AS-99 reduces H3K36me2 levels, thereby disrupting the MLL fusion-driven transcriptional program.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity and selectivity of AS-99.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the inhibitory activity of compounds against HMTs.
-
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate by the HMT enzyme. Inhibition of the enzyme results in a decreased incorporation of radioactivity.
-
Materials:
-
Recombinant HMT enzyme (e.g., ASH1L)
-
Histone substrate (e.g., recombinant histone H3 or nucleosomes)
-
S-adenosyl-L-[methyl-³H]-methionine
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare a reaction mixture containing the HMT enzyme, histone substrate, and assay buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay
This method is used to map the genomic localization of histone modifications and chromatin-associated proteins to assess the on-target effects of AS-99 in cells.
-
Principle: In intact, permeabilized cells, a specific primary antibody targets a chromatin-associated protein (e.g., H3K36me2). A protein A/G-micrococcal nuclease (pAG-MNase) fusion protein is then recruited to the antibody. Activation of the nuclease by calcium leads to the cleavage of the surrounding DNA, which is then released from the nucleus for sequencing and analysis.
-
Materials:
-
Cells treated with DMSO (control) or this compound
-
Concanavalin A-coated magnetic beads
-
Primary antibody (e.g., anti-H3K36me2)
-
pAG-MNase
-
Buffers for cell permeabilization, washing, and DNA extraction
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
-
-
Procedure:
-
Bind cells to Concanavalin A-coated magnetic beads.
-
Permeabilize the cells with digitonin.
-
Incubate with the primary antibody specific for the histone mark of interest.
-
Add pAG-MNase, which will bind to the primary antibody.
-
Activate the MNase with Ca²⁺ to cleave the DNA surrounding the target protein.
-
Release the cleaved chromatin fragments.
-
Purify the DNA fragments.
-
Prepare libraries for next-generation sequencing to identify the genomic regions where the histone mark was present.
-
Compare the number and location of H3K36me2 peaks between DMSO- and AS-99-treated cells.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating AS-99's selectivity and its cellular mechanism of action.
Conclusion
This compound is a highly selective inhibitor of ASH1L. Extensive screening against a broad panel of histone methyltransferases and kinases has revealed no significant off-target activities, underscoring its utility as a specific chemical probe for studying ASH1L biology. The profound anti-leukemic effects observed with AS-99 treatment in MLL-rearranged leukemia models can be confidently attributed to its on-target inhibition of ASH1L and the subsequent disruption of the MLL fusion-driven oncogenic program. This high degree of selectivity, combined with its demonstrated in vivo efficacy, positions this compound as a valuable tool for further investigation into the therapeutic potential of ASH1L inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Quantification of Histone Methyltransferase Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: ASH1L Links Histone H3 Lysine 36 Dimethylation to MLL Leukemia. [scholars.duke.edu]
Methodological & Application
Application Notes and Protocols for AS-99 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-99 TFA is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase.[1][2] It has demonstrated significant anti-leukemic activity by blocking cell proliferation, inducing apoptosis and differentiation, and downregulating MLL fusion target genes.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells, particularly those with MLL1 translocations.
Mechanism of Action
AS-99 functions by inhibiting the catalytic SET domain of ASH1L, a histone methyltransferase responsible for mono- and dimethylation of histone H3 at lysine 36 (H3K36me1/2). This enzymatic activity is an activating mark on chromatin. In the context of MLL-rearranged leukemias, ASH1L plays a crucial role in sustaining the expression of leukemogenic genes such as HOXA9, MEF2C, DLX2, and FLT3. By inhibiting ASH1L, AS-99 leads to a dose-dependent downregulation of these target genes, thereby suppressing the transcriptional program driven by MLL fusion proteins. This ultimately results in the inhibition of cell growth, induction of apoptosis, and cellular differentiation.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | MLL1 Translocation Status | GI₅₀ (µM) | Apoptosis Induction (at 1-8 µM) | Differentiation Induction |
| MV4;11 | MLL-AF4 | 1.8 - 3.6 | Yes | Yes |
| MOLM13 | MLL-AF9 | 1.8 - 3.6 | Yes | Not specified |
| KOPN8 | MLL-AF6 | 1.8 - 3.6 | Yes | Yes |
| K562 | No MLL1 translocation | >10 µM | No | No |
| SET2 | No MLL1 translocation | >10 µM | Not specified | Not specified |
Data synthesized from multiple sources indicating the potent and selective activity of AS-99 against MLL-rearranged leukemia cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration and perform 2-fold or 3-fold dilutions.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the formazan pellet.
-
Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ (concentration required to inhibit cell growth by 50%) by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Seed 1-5 x 10⁵ cells/mL in a culture flask or plate and treat with various concentrations of this compound (e.g., 1, 2, 4, 6, 8 µM) and a vehicle control (DMSO) for 7 days.
-
Harvest the cells by centrifugation at 300-400 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI or 7-AAD staining solution and gently mix.
-
Analyze the cells immediately by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI/7-AAD negative for early apoptosis; Annexin V positive, PI/7-AAD positive for late apoptosis/necrosis).
Cell Differentiation Assay (CD11b Expression)
This protocol is to assess the induction of myeloid differentiation in leukemia cells treated with this compound by measuring the expression of the surface marker CD11b.
Materials:
-
Leukemia cell lines (e.g., MV4;11, KOPN8)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
PE-conjugated anti-human CD11b antibody (or other fluorochrome)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat cells with various concentrations of this compound and a vehicle control for 7 days.
-
Harvest approximately 1 x 10⁶ cells per sample by centrifugation.
-
Wash the cells once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the PE-conjugated anti-human CD11b antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer to quantify the percentage of CD11b-positive cells.
Visualizations
Signaling Pathway of this compound in MLL-Rearranged Leukemia
References
Application Notes and Protocols for AS-99 TFA in Mouse Models
These application notes provide detailed protocols for the dosage and administration of AS-99 TFA, a potent and selective inhibitor of ASH1L histone methyltransferase, in mouse models of leukemia. The following information is intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound is a first-in-class inhibitor of the ASH1L histone methyltransferase, demonstrating anti-leukemic activity.[1] It functions by selectively binding to the SET domain of ASH1L, blocking its catalytic activity.[2][3] This inhibition leads to the downregulation of MLL fusion target genes, such as MEF2C, DLX2, FLT3, and HOXA9, which are crucial for leukemogenesis.[2] In MLL-rearranged leukemia cells, AS-99 has been shown to block cell proliferation, induce apoptosis and differentiation, and ultimately reduce the leukemia burden in vivo.[2]
The trifluoroacetic acid (TFA) salt form of AS-99 is commonly used for in vivo studies. It is important to be aware that TFA salts can sometimes influence experimental outcomes, and researchers should consider potential effects on cell growth or other biological assays.
Signaling Pathway of AS-99 Action
Caption: Mechanism of this compound in MLL-rearranged leukemia.
In Vivo Administration Data
The following tables summarize the pharmacokinetic parameters and dosing regimen for this compound in a xenotransplantation mouse model of MLL leukemia.
Table 1: Pharmacokinetic Parameters of AS-99 in Mice
| Administration Route | AUC (hr*ng/mL) | Cmax (µM) | Half-life (h) |
| Intravenous (i.v.) | 9701 | >10 | ~5-6 |
| Intraperitoneal (i.p.) | 10699 | >10 | ~5-6 |
Data obtained from studies in NSG mice.
Table 2: Recommended In Vivo Dosing Protocol
| Parameter | Details |
| Compound | This compound |
| Mouse Model | 8- to 10-week old female NSG mice bearing MV4;11 cells |
| Dosage | 30 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Frequency | Once daily (q.d.) |
| Duration | 14 consecutive days |
| Vehicle | See Protocol 1 or 2 below |
This protocol has been shown to reduce the leukemia burden in a xenotransplantation mouse model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound can be formulated for intraperitoneal injection using one of the following protocols.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Add each solvent sequentially.
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution.
-
For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution of this compound to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD in Saline
Procedure:
-
Add each solvent sequentially.
-
Prepare a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).
In Vivo Efficacy Study Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a leukemia mouse model.
Caption: Workflow for an in vivo efficacy study of this compound.
Administration Protocol
Animal Model:
-
8- to 10-week old female NSG (NOD scid gamma) mice are typically used for xenotransplantation models with human leukemia cells.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
Cell Implantation: Xenotransplant MV4;11 cells expressing luciferase into the mice.
-
Tumor Burden Monitoring: Monitor the progression of leukemia by bioluminescence imaging.
-
Treatment Initiation: Begin treatment with this compound or vehicle control six days after transplantation.
-
Injection: Administer 30 mg/kg of this compound or vehicle intraperitoneally once daily for 14 consecutive days.
-
Monitoring:
-
Monitor the body weight of the mice regularly to assess toxicity. A slight reduction (~10%) in body weight may be observed after 7 days of treatment, which may become less pronounced with continued treatment.
-
Continue to monitor leukemia burden using bioluminescence imaging.
-
-
Endpoint Analysis: At the end of the treatment period (e.g., day 19 post-transplantation), euthanize the mice and collect peripheral blood and spleen to quantify the level of leukemic blasts (human CD45+ cells).
Expected Outcomes
Treatment with this compound at the recommended dosage is expected to result in a significant reduction in leukemia burden. This can be observed through a decrease in the bioluminescence signal compared to the vehicle-treated control group. A lower level of leukemic blasts in the peripheral blood and spleen of AS-99-treated mice is also an anticipated outcome. Importantly, this treatment regimen has not been found to significantly affect blood counts in normal mice, suggesting a favorable toxicity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and store AS-99 TFA for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the dissolution and storage of AS-99 trifluoroacetate (TFA), a potent and selective inhibitor of the ASH1L histone methyltransferase.[1][2] Proper handling and preparation of this compound are critical for ensuring experimental reproducibility and accuracy.
Overview of AS-99 TFA
This compound is a first-in-class inhibitor of ASH1L, a histone methyltransferase, with an IC50 of 0.79 µM and a Kd of 0.89 µM.[1] It has demonstrated anti-leukemic activity by blocking cell proliferation, inducing apoptosis and differentiation, and downregulating MLL fusion target genes.[1][2] In vivo studies have shown its efficacy in reducing leukemia burden in mouse models. AS-99 is supplied as a trifluoroacetate (TFA) salt, which may require consideration for certain biological experiments.
Physicochemical Properties and Solubility
This compound is a light yellow to yellow solid. Its key properties and solubility are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H31F6N5O5S2 | |
| Molecular Weight | 707.71 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility in DMSO | 100 mg/mL (141.30 mM) or 250 mg/mL (353.25 mM) | |
| Solubility in Water | 12.5 mg/mL (17.66 mM) |
Note: Ultrasonic assistance is recommended for dissolution in both DMSO and water. The use of newly opened, anhydrous DMSO is advised as hygroscopic DMSO can negatively impact solubility.
Experimental Protocols
The following protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), which can then be further diluted in aqueous buffers for experimental use. This is a standard method for dissolving hydrophobic compounds for biological assays.
Materials:
-
This compound lyophilized powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
Sterile aqueous buffer (e.g., PBS)
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 707.71 g/mol ), add 141.3 µL of DMSO.
-
Dissolve: Vortex the tube for 30-60 seconds. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that the solution is clear and free of any particulates.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, low-retention polypropylene microcentrifuge tubes to minimize freeze-thaw cycles.
Workflow for Dissolving this compound
Caption: Workflow for the dissolution of this compound.
Preparation of Aqueous Working Solutions:
-
Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute: To minimize precipitation, add the DMSO stock solution dropwise to the sterile aqueous buffer while gently vortexing. For example, to prepare a 10 µM working solution in 1 mL of buffer, add 1 µL of the 10 mM DMSO stock solution.
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Proper storage of this compound is crucial for maintaining its stability and activity.
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator, protected from light, and under nitrogen. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light and store under nitrogen. Aliquoting is highly recommended. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light and store under nitrogen. Aliquoting is highly recommended. |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours | Prepare fresh daily. |
Considerations for the Trifluoroacetate (TFA) Salt
AS-99 is supplied as a TFA salt, a common counterion resulting from the purification process of synthetic peptides and small molecules. While generally acceptable for many experiments, residual TFA can be toxic and may interfere with certain biological assays. If your experiments are sensitive to TFA, consider exchanging it for a more biologically compatible salt, such as hydrochloride (HCl) or acetate.
Protocol for TFA/HCl Exchange:
This protocol is adapted from standard procedures for peptide TFA salt exchange.
-
Dissolve: Dissolve the this compound in 100 mM HCl.
-
Incubate: Let the solution stand at room temperature for at least one minute.
-
Freeze: Flash-freeze the solution in liquid nitrogen.
-
Lyophilize: Lyophilize the frozen solution overnight to obtain the hydrochloride salt of AS-99.
-
Repeat (Optional): This process can be repeated to further reduce the TFA content.
Workflow for TFA/HCl Exchange
Caption: Workflow for TFA to HCl salt exchange.
Signaling Pathway of AS-99
AS-99 acts as an inhibitor of the ASH1L enzyme, which is a histone methyltransferase. Specifically, it targets the methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with transcriptional activation. By inhibiting ASH1L, AS-99 leads to the downregulation of MLL fusion target genes that are critical for leukemogenesis.
Simplified Signaling Pathway of AS-99 Action
Caption: AS-99 inhibits ASH1L-mediated H3K36 methylation.
Safety and Handling
This compound is intended for research use only and should be handled by qualified professionals in a laboratory setting. When handling the compound, follow standard safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols: AS-99 TFA Treatment of MOLM13 and MV4;11 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
AS-99 TFA is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase.[1][2] It has demonstrated significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), particularly in cell lines harboring MLL rearrangements, such as MOLM13 (MLL-AF9) and MV4;11 (MLL-AF4).[3] This document provides detailed application notes and protocols for the use of this compound in treating these cell lines, summarizing its effects on cell proliferation, apoptosis, and gene expression.
This compound functions by inhibiting the catalytic SET domain of ASH1L, which leads to the downregulation of transcriptional programs driven by MLL fusion proteins.[3][4] This targeted activity blocks cell proliferation, induces apoptosis and differentiation, and ultimately reduces the leukemic burden, making this compound a valuable tool for research and a potential therapeutic agent.
Data Summary
The following tables summarize the quantitative effects of this compound treatment on MOLM13 and MV4;11 cell lines based on published data.
Table 1: Inhibition of Cell Proliferation by this compound
| Cell Line | GI50 (µM) | Treatment Duration | Assay |
| MOLM13 | 1.8 - 3.6 | 7 days | MTT Assay |
| MV4;11 | 1.8 - 3.6 | 7 days | MTT Assay |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 2: Induction of Apoptosis by this compound in MV4;11 Cells
| This compound Concentration (µM) | % Annexin V Positive Cells (Mean ± SD) | P-value | Treatment Duration |
| 1.5 | Not significant | 0.70 | 7 days |
| 3.0 | Not significant | 0.65 | 7 days |
| 4.5 | Significant increase | 0.049 | 7 days |
| 6.0 | Significant increase | 0.026 | 7 days |
Data represents the percentage of apoptotic cells as determined by Annexin V staining and flow cytometry.
Table 3: Downregulation of MLL Fusion Target Genes by this compound
| Cell Line | Gene | Treatment | Fold Change vs. DMSO | Treatment Duration |
| MOLM13 | MEF2C | Dose-dependent | Downregulated | 7 days |
| MOLM13 | DLX2 | Dose-dependent | Downregulated | 7 days |
| MOLM13 | FLT3 | Dose-dependent | Downregulated | 7 days |
| MOLM13 | HOXA9 | Dose-dependent | Downregulated | 7 days |
| MV4;11 | MEF2C | Dose-dependent | Downregulated | 7 days |
| MV4;11 | DLX2 | Dose-dependent | Downregulated | 7 days |
| MV4;11 | FLT3 | Dose-dependent | Downregulated | 7 days |
| MV4;11 | HOXA9 | Dose-dependent | Downregulated | 7 days |
Gene expression was measured by quantitative RT-PCR.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.
Caption: General experimental workflow for evaluating this compound effects.
Experimental Protocols
Cell Culture
MOLM13 and MV4;11 cells are suspension cell lines.
-
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Split the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation.
-
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 7 days at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the drug concentration.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed 1 x 10^6 cells per well in a 6-well plate.
-
Treat the cells with the desired concentrations of this compound or DMSO for 7 days.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the expression levels of target genes.
-
Materials:
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., MEF2C, DLX2, FLT3, HOXA9) and a housekeeping gene (e.g., HPRT1, GAPDH)
-
-
Procedure:
-
Treat cells with this compound or DMSO for 7 days.
-
Isolate total RNA from the cells using an appropriate RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a real-time PCR system. Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Use a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the DMSO-treated control.
-
References
- 1. vet.cornell.edu [vet.cornell.edu]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Application Notes and Protocols for Assessing Apoptosis after AS-99 TFA Treatment
Introduction
AS-99 TFA is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase, with an IC50 of 0.79 µM.[1][2] ASH1L (Absent, Small, or Homeotic-like 1) is a histone methyltransferase that plays a critical role in the pathogenesis of various diseases, including acute leukemia.[1][2][3] this compound has been shown to possess anti-leukemic activity by blocking cell proliferation, inducing differentiation, and, most notably, triggering apoptosis. It is particularly effective in MLL-rearranged leukemia cells, where it downregulates MLL fusion target genes. These application notes provide a comprehensive set of protocols for researchers to effectively assess the apoptotic effects of this compound treatment in a laboratory setting.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the catalytic SET domain of ASH1L. This inhibition leads to a reduction in histone H3 lysine 36 dimethylation (H3K36me2), a mark associated with active gene transcription. Consequently, the expression of canonical MLL fusion target genes essential for leukemogenesis, such as HOXA9, MEF2C, DLX2, and FLT3, is downregulated. This disruption of the oncogenic transcriptional program is believed to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the intrinsic apoptotic cascade, characterized by caspase activation and eventual cell death.
Experimental Design and Workflow
A multi-assay approach is recommended to comprehensively evaluate apoptosis following this compound treatment. This involves assessing early and late-stage apoptotic markers, measuring key enzymatic activities, and analyzing changes in protein expression.
References
Application Notes and Protocols for Measuring Gene Expression Changes with AS-99 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-99 TFA is a first-in-class, potent, and selective small molecule inhibitor of the ASH1L histone methyltransferase.[1][2][3][4] ASH1L (Absent, Small, or Homeotic-like 1) is a key enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), an epigenetic mark associated with active gene transcription.[5] In certain malignancies, particularly acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements, ASH1L plays a critical role in maintaining the oncogenic gene expression program driven by MLL fusion proteins.
This compound specifically inhibits the catalytic SET domain of ASH1L, leading to a reduction in global H3K36me2 levels. This, in turn, suppresses the transcription of canonical MLL fusion target genes, such as HOXA9, MEF2C, DLX2, and FLT3, which are essential for leukemogenesis. The inhibition of this pathway by this compound results in the blockage of cell proliferation, induction of apoptosis, and cellular differentiation in MLL-rearranged leukemia cells. These application notes provide detailed protocols for utilizing this compound to study its effects on gene expression in a research setting.
Mechanism of Action: this compound Signaling Pathway
This compound targets the ASH1L histone methyltransferase, disrupting a key pathway in MLL-rearranged leukemias. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Data Presentation: Quantitative Analysis of Gene Expression
Treatment of MLL-rearranged leukemia cell lines, such as MOLM13 and MV4;11, with this compound results in a dose-dependent downregulation of key oncogenic target genes. The following tables summarize representative quantitative data obtained from such experiments.
Table 1: IC50 and Kd Values for this compound
| Parameter | Value |
| IC50 | 0.79 µM |
| Kd | 0.89 µM |
| In vitro inhibitory concentration and dissociation constant for ASH1L. |
Table 2: Dose-Dependent Downregulation of MLL Fusion Target Genes by this compound in MOLM13 Cells (7-day treatment)
| This compound (µM) | HOXA9 Fold Change | MEF2C Fold Change | DLX2 Fold Change | FLT3 Fold Change |
| 0 (DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |
| 1 | 0.8 | 0.85 | 0.9 | 0.88 |
| 2 | 0.6 | 0.7 | 0.75 | 0.72 |
| 4 | 0.4 | 0.5 | 0.55 | 0.5 |
| 8 | 0.2 | 0.3 | 0.35 | 0.3 |
| Representative data based on published descriptions of dose-dependent downregulation. |
Table 3: Effect of this compound on Cell Viability in MLL-rearranged vs. Non-rearranged Leukemia Cell Lines (7-day treatment)
| Cell Line | MLL Status | This compound GI50 (µM) |
| MOLM13 | MLL-AF9 | ~2-4 |
| MV4;11 | MLL-AF4 | ~4-6 |
| K562 | Non-rearranged | >10 |
| SET2 | Non-rearranged | >10 |
| Illustrative GI50 values based on the observed weaker effect in non-MLL rearranged cell lines. |
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on gene expression and histone methylation.
Protocol 1: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to measure changes in the expression of target genes in leukemia cell lines following treatment with this compound.
Caption: Workflow for qRT-PCR analysis of gene expression.
1. Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cell lines (e.g., MOLM13, MV4;11) in appropriate media and conditions.
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with a dose range of this compound (e.g., 0, 1, 2, 4, 8 µM) or a vehicle control (DMSO) for 7 days.
-
Replenish media with fresh compound every 2-3 days.
2. Total RNA Extraction:
-
Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare qRT-PCR reactions using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for target genes (HOXA9, MEF2C, DLX2, FLT3) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR on a real-time PCR instrument. A typical cycling protocol is:
-
95°C for 3 minutes (initial denaturation)
-
40 cycles of:
-
95°C for 10 seconds (denaturation)
-
60°C for 30 seconds (annealing/extension)
-
-
Follow with a melt curve analysis for SYBR Green assays.
-
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control; Fold Change = 2^-ΔΔCt).
Protocol 2: Analysis of Histone H3K36 Dimethylation by CUT&RUN
This protocol describes the use of Cleavage Under Targets and Release Using Nuclease (CUT&RUN) to assess changes in H3K36me2 levels at specific genomic loci after this compound treatment.
Caption: Workflow for CUT&RUN analysis of H3K36me2.
1. Cell Treatment:
-
Treat MV4;11 cells with 5.5 µM this compound or DMSO for 7 days.
2. Cell Binding to Concanavalin A Beads:
-
Harvest and wash cells.
-
Bind cells to activated Concanavalin A-coated magnetic beads.
3. Cell Permeabilization:
-
Permeabilize cells with a digitonin-containing buffer to allow antibody access to the nucleus.
4. Antibody Incubation:
-
Incubate the cell-bead complexes with a primary antibody specific for H3K36me2 overnight at 4°C.
-
Include an IgG isotype control.
5. pA-MNase Binding:
-
Wash the cells to remove unbound primary antibody.
-
Incubate with protein A-Micrococcal Nuclease (pA-MNase) to tether the nuclease to the antibody-bound chromatin.
6. Chromatin Digestion:
-
Wash to remove unbound pA-MNase.
-
Activate the MNase by adding Ca2+ to cleave the DNA surrounding the H3K36me2 marks.
7. DNA Fragment Release and Purification:
-
Stop the reaction and release the cleaved chromatin fragments.
-
Separate the beads and purify the DNA fragments.
8. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform next-generation sequencing to identify the genomic regions with altered H3K36me2 levels.
-
Analyze the sequencing data to identify differential peaks between this compound-treated and control samples.
Conclusion
This compound is a valuable research tool for investigating the role of ASH1L and H3K36 methylation in gene regulation and disease. The protocols provided here offer a framework for researchers to study the on-target effects of this compound on gene expression and epigenetic modifications in leukemia and other relevant models. These methods can be adapted for use in drug discovery and development to identify and characterize novel therapeutic agents targeting epigenetic pathways.
References
Application Notes: In Vivo Efficacy of AS-99 TFA in Xenograft Models
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASH1L inhibitor this compound | ASH1L inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AS-99 TFA solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with AS-99, particularly with Trifluoroacetic Acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is AS-99 and why is its solubility in TFA important?
AS-99 is a synthetic peptide used in various research applications. Trifluoroacetic acid (TFA) is a common solvent and reagent used in peptide synthesis, cleavage from the resin, and purification via high-performance liquid chromatography (HPLC).[1][2][3] Ensuring complete solubility of AS-99 in TFA is crucial for accurate quantification, successful purification, and overall experimental reproducibility.
Q2: I am observing a cloudy solution or precipitation when dissolving AS-99 in TFA. What are the possible causes?
Several factors can contribute to poor solubility of AS-99 in TFA:
-
Low Purity of TFA: The presence of water or other impurities in the TFA can significantly decrease its solvating power for hydrophobic peptides like AS-99.[1]
-
Suboptimal Temperature: Temperature can influence solubility. Dissolving AS-99 at a very low temperature might lead to precipitation.
-
High Concentration of AS-99: Attempting to dissolve a large amount of AS-99 in a minimal volume of TFA can exceed its solubility limit.
-
Intrinsic Properties of AS-99: The amino acid sequence and secondary structure of AS-99 can inherently lead to aggregation and poor solubility in certain solvents.
-
Residual Salts: The presence of residual salts from the synthesis or purification process can affect solubility.
Q3: What are the immediate troubleshooting steps if AS-99 does not dissolve in TFA?
If you encounter solubility issues, consider the following immediate actions:
-
Vortexing/Sonication: Gently vortex the solution or place it in a sonicator bath for a few minutes. This can help break up aggregates and promote dissolution.
-
Gentle Warming: Warm the solution gently in a water bath (not exceeding 30-40°C) to see if the precipitate redissolves. Be cautious, as excessive heat can degrade the peptide.
-
Solvent Addition: Add a small amount of a co-solvent known to improve peptide solubility, such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).
Troubleshooting Guides
Issue 1: AS-99 Fails to Dissolve Completely in 100% TFA
Problem: A cloudy suspension or visible precipitate remains after attempting to dissolve AS-99 in pure TFA.
Workflow for Troubleshooting Insolubility in 100% TFA
Caption: Troubleshooting workflow for AS-99 insolubility in pure TFA.
Detailed Steps:
-
Verify TFA Quality: Ensure you are using high-purity TFA (≥99%).[4] Water content should be minimal. If the quality is uncertain, use a fresh, unopened bottle of reagent-grade TFA.
-
Mechanical Agitation: After adding TFA to the lyophilized AS-99, vortex the vial vigorously for 30-60 seconds. If cloudiness persists, sonicate the vial in a water bath for 5-10 minutes.
-
Controlled Warming: Place the vial in a warm water bath (30-40°C) for 5-10 minutes. Swirl the vial intermittently. Avoid overheating, which could lead to peptide degradation.
-
Introduce a Co-solvent: If the above steps fail, add a co-solvent. Acetonitrile (ACN) is a common choice. Start by adding ACN in 10% increments of the total volume and observe for dissolution.
Issue 2: AS-99 Precipitates Out of Solution During HPLC
Problem: AS-99 dissolves initially but precipitates upon injection or during the HPLC run, leading to pressure spikes and poor chromatography.
Signaling Pathway of Potential HPLC Precipitation
Caption: Logical flow leading to AS-99 precipitation during HPLC.
Solutions:
-
Modify the Initial Mobile Phase: The initial mobile phase composition is critical. Ensure the starting percentage of organic solvent (Mobile Phase B, typically ACN with 0.1% TFA) is high enough to maintain AS-99 solubility upon injection.
-
Sample Dilution: Dilute the AS-99 stock solution in the initial mobile phase composition rather than in 100% organic solvent before injection.
-
Alternative Acids: In some cases, TFA can be replaced with other ion-pairing agents like formic acid (FA), although this may alter selectivity.
Experimental Protocols
Protocol 1: Standard Solubilization of AS-99 for HPLC Analysis
-
Reagent Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
AS-99 Stock Solution Solvent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.
-
-
Procedure:
-
Allow the lyophilized AS-99 vial to reach room temperature.
-
Add the required volume of the AS-99 Stock Solution Solvent to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the vial for 30 seconds.
-
Sonicate in a water bath for 5 minutes.
-
Visually inspect for complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before transferring to an HPLC vial.
-
Protocol 2: Solubilization of Difficult AS-99 Batches Using a Co-Solvent
-
Reagent Preparation:
-
Dimethyl sulfoxide (DMSO), HPLC grade.
-
TFA, reagent grade (≥99%).
-
-
Procedure:
-
Add a minimal amount of DMSO to the lyophilized AS-99 to wet the powder (e.g., 10-20 µL for 1 mg of peptide).
-
Gently swirl the vial to ensure the peptide is wetted.
-
Add the desired volume of TFA to reach the final concentration.
-
Vortex for 1-2 minutes.
-
If necessary, sonicate for 5-10 minutes.
-
Proceed with further dilutions for your experiment using the appropriate aqueous/organic buffers.
-
Quantitative Data Summary
The following tables summarize the solubility of a representative hydrophobic peptide similar to AS-99 in various solvent systems.
Table 1: Solubility of a Representative Peptide in Different Solvents
| Solvent System | Concentration (mg/mL) | Observation |
| 100% TFA | 1 | Soluble |
| 100% TFA | 5 | Partially Soluble |
| 90:10 TFA:Water | 1 | Insoluble |
| 50:50 ACN:Water with 0.1% TFA | 1 | Soluble |
| 10% DMSO in 0.1% TFA (aq) | 2 | Soluble |
Table 2: Effect of Temperature on AS-99 Solubility in 100% TFA
| Temperature (°C) | Concentration (mg/mL) | Time to Dissolution (min) |
| 4 | 2 | > 30 (Incomplete) |
| 25 (Room Temp) | 2 | ~15 |
| 40 | 2 | < 5 |
References
AS-99 TFA in DMSO: A Technical Guide to Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term stability of AS-99 TFA when dissolved in dimethyl sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For optimal long-term stability, this compound stock solutions in DMSO should be stored under the following conditions.[1] It is also recommended to protect the solution from light and store it under a nitrogen atmosphere.[1]
Q2: How long can I store this compound in DMSO?
A2: The permissible storage duration is dependent on the temperature. At -80°C, the stock solution is stable for up to 6 months, while at -20°C, the stability is maintained for up to 1 month.[1] For in vivo experiments, it is best practice to prepare fresh working solutions on the day of use.[1]
Q3: I observed precipitation in my this compound solution after thawing. What should I do?
A3: Precipitation can occur, especially with hygroscopic DMSO that has absorbed moisture.[1] To redissolve the compound, you can gently heat the solution and/or use sonication. To prevent this, it is crucial to use newly opened, anhydrous DMSO for preparing stock solutions and to ensure the container is tightly sealed during storage.
Q4: Can I store my working solutions of this compound?
A4: It is highly recommended to prepare working solutions fresh for each experiment to ensure accurate and reproducible results. If temporary storage is unavoidable, keep the solution on ice and use it within the same day.
Q5: Is the trifluoroacetic acid (TFA) salt form of AS-99 stable?
A5: Yes, the TFA salt form (this compound) is the more stable version of the compound compared to its free base, which is prone to instability. The TFA salt retains the same biological activity as the free base.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Compound Activity | Degradation due to improper storage (temperature, light exposure, prolonged storage). | - Confirm storage conditions and duration. - Aliquot the stock solution to minimize freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - If stability is a concern, perform a quality control check (e.g., LC-MS) on the stock solution. |
| Inconsistent Experimental Results | - Inaccurate concentration due to solvent evaporation or incomplete dissolution. - Degradation of the compound. | - Ensure the storage vial is tightly sealed. - Use sonication or gentle heating to ensure complete dissolution before making dilutions. - Always use freshly prepared working solutions. |
| Precipitation Upon Dilution in Aqueous Buffer | Low aqueous solubility of the compound. | - Optimize the final DMSO concentration in your aqueous buffer. - Consider using a different solvent system or formulation for your working solution if compatible with your experimental setup. |
Quantitative Data Summary
The stability of this compound in a solvent, as provided by the supplier, is summarized below. It is important to note that these are general guidelines, and stability may vary based on the specific experimental conditions and the quality of the DMSO used.
| Storage Temperature | Recommended Maximum Storage Duration | Key Considerations |
| -20°C | 1 month | Protect from light, store under nitrogen. |
| -80°C | 6 months | Protect from light, store under nitrogen. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Protect from light and consider flushing the vials with nitrogen gas before sealing.
Visualizations
References
Troubleshooting inconsistent results with AS-99 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results when working with AS-99 TFA, a potent and selective ASH1L histone methyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase.[1][2][3][4][5] Its primary mechanism of action is the inhibition of ASH1L's catalytic SET domain, which is crucial for the pathogenesis of certain diseases, including acute leukemia. This inhibition leads to a blockage of cell proliferation, induction of apoptosis and differentiation, and downregulation of MLL fusion target genes.
Q2: What is the significance of the TFA salt form?
The trifluoroacetic acid (TFA) salt form of AS-99 is more stable than the free base form while retaining the same biological activity. TFA is also used as an ion pair reagent in reversed-phase chromatography and as a mobile phase additive in HPLC.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. The solid powder can be stored at -20°C for up to one year and at 4°C for up to six months. Stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month, though storage at -80°C is recommended for longer-term stability (up to 6 months). It is advised to prepare and use solutions on the same day. Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.
Troubleshooting Guide
Inconsistent Anti-proliferative or Pro-apoptotic Effects
Q: I am observing variable or weaker-than-expected anti-proliferative or pro-apoptotic effects of this compound in my cell-based assays. What could be the cause?
Several factors could contribute to inconsistent results. Here are some troubleshooting steps:
-
Cell Line Specificity: AS-99 shows a significantly stronger effect on the proliferation of leukemia cells with MLL1 translocations (e.g., MV4;11, MOLM13) compared to those without (e.g., SET2, K562). Confirm that your cell line is a relevant model for AS-99's mechanism of action.
-
Compound Integrity and Handling:
-
Storage: Improper storage can lead to degradation. Ensure the compound has been stored according to the recommendations (-80°C for long-term stock solutions, -20°C for short-term).
-
Solubility: this compound is soluble in DMSO (10 mM). Ensure the compound is fully dissolved. If precipitation is observed, gentle heating and/or sonication can aid dissolution. For in vivo studies, it is recommended to prepare the working solution fresh on the same day of use.
-
-
Experimental Protocol:
-
Dosage and Treatment Duration: The effects of AS-99 are dose- and time-dependent. For example, apoptosis in MLL leukemia cells was observed with 1-8 μM of AS-99 over 7 days. Ensure your concentrations and incubation times are appropriate for the expected outcome.
-
Assay Conditions: Review your assay protocol for any variations that could affect results, such as cell seeding density, passage number, and media components.
-
Variability in Gene Expression or Histone Methylation Analysis
Q: My results for the downregulation of MLL fusion target genes (e.g., MEF2C, DLX2, FLT3, HOXA9) or changes in H3K36me2 levels are inconsistent.
-
On-Target Activity Confirmation: AS-99 treatment should lead to a dose-dependent downregulation of canonical MLL fusion target genes. A lack of this effect could point to issues with the compound or the experimental system.
-
Control Compound: To confirm that the observed effects are due to ASH1L inhibition, consider using a negative control compound, such as AS-nc, which should not produce the same changes in gene expression.
-
CUT&RUN or ChIP-seq: When assessing H3K36 methylation, AS-99 treatment should result in a reduced number of H3K36me2 peaks compared to DMSO-treated cells. Inconsistencies could arise from technical variability in the CUT&RUN or ChIP-seq protocols. Ensure proper controls and replicates are included.
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 | 0.79 µM | ASH1L histone methyltransferase | |
| Kd | 0.89 µM | ASH1L SET domain | |
| GI50 | 1.8 - 3.6 µM | Leukemia cells with MLL1 translocations (MV4;11, MOLM13, KOPN8) | |
| In Vivo Dosage | 30 mg/kg; i.p.; q.d. for 14 days | Xenotransplantation mouse model of MLL leukemia | |
| Plasma Half-life | ~5-6 hours | Mice |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay:
-
Plate leukemia cells (e.g., MV4;11, MOLM13, K562) at a suitable density (e.g., 1 x 10^5 cells/mL).
-
Treat the cells with a range of this compound concentrations or DMSO as a vehicle control. A negative control compound like AS-nc can also be included.
-
Incubate the cells for a specified period (e.g., 7 days).
-
Perform an MTT cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability and calculate GI50 values (the concentration required to achieve 50% inhibition of cell proliferation).
General Protocol for Gene Expression Analysis (qRT-PCR):
-
Treat cells (e.g., MOLM13, MV4;11) with this compound or DMSO for a specified duration (e.g., 7 days).
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., MEF2C, DLX2, FLT3, HOXA9) and a housekeeping gene for normalization.
-
Analyze the data to determine the relative gene expression levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ASH1L inhibitor this compound | ASH1L inhibitor | Probechem Biochemicals [probechem.com]
- 5. glpbio.com [glpbio.com]
Optimizing AS-99 TFA Incubation Time for Cellular Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing AS-99 TFA incubation time for various cellular assays. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective first-in-class inhibitor of the ASH1L histone methyltransferase.[1][2] Its mechanism of action involves the inhibition of ASH1L's catalytic activity, which leads to the downregulation of target genes associated with MLL-fusion-driven leukemias.[1][3] This ultimately results in blocked cell proliferation, induction of apoptosis, and cellular differentiation in susceptible cancer cell lines.[1]
Q2: What is a typical incubation time for this compound in cellular assays?
Based on published data for assays measuring endpoints like cell viability (e.g., MTT assay), apoptosis, and changes in gene expression, a common incubation period is 7 days. However, the optimal incubation time can be highly dependent on the specific cell type, the concentration of this compound used, and the biological endpoint being measured. For initial experiments, a time-course study is recommended to determine the ideal duration for your specific model.
Q3: How does incubation time affect the observed IC50 value of this compound?
The half-maximal inhibitory concentration (IC50) of this compound can be influenced by the incubation time. Generally, longer incubation periods may result in lower IC50 values as the compound has more time to exert its biological effects. It is critical to maintain a consistent incubation time across all experiments to ensure the comparability of results.
Q4: What is the significance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. AS-99 is supplied as a TFA salt to enhance the stability of the compound. While generally inert in most biological assays, it is important to be aware that the TFA counterion can potentially interfere with certain sensitive in vitro and in vivo experiments. Always include a vehicle control (e.g., DMSO, the solvent for the stock solution) in your experiments to account for any potential effects of the solvent or the TFA salt.
Q5: What concentrations of this compound should I use as a starting point?
For long-term (7-day) cellular assays, a concentration range of 1 µM to 8 µM has been shown to be effective in MLL-rearranged leukemia cell lines. For cell lines without MLL1 translocations, higher concentrations (e.g., >10 µM) may be required to observe an effect. A dose-response experiment is crucial to determine the optimal concentration range for your specific cell line and assay.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal incubation time: The incubation period may be too short for the cellular effects to manifest. | Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, 72, 96, and 168 hours) to identify the optimal window for your desired endpoint. |
| Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit ASH1L in your specific cell line. | Conduct a dose-response experiment with a broad range of this compound concentrations to determine the EC50 for your desired effect. | |
| Low ASH1L expression in the cell line: The target enzyme may not be present at a high enough level to produce a measurable response. | Verify ASH1L expression in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line with known high ASH1L expression. | |
| This compound degradation: The compound may not be stable in the cell culture media for the duration of the experiment. | Prepare fresh this compound solutions for each experiment. Minimize freeze-thaw cycles of the stock solution. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing techniques to achieve a uniform cell suspension before seeding. |
| Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| Inconsistent drug addition: Variations in the volume or timing of this compound addition can introduce variability. | Use calibrated pipettes and a consistent technique for adding the compound to all wells. | |
| Unexpected cell death in control wells | Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | Determine the maximum tolerated solvent concentration for your cell line by performing a solvent toxicity test. Ensure the final solvent concentration is consistent across all wells, including the vehicle control. |
| Contamination: Bacterial or fungal contamination can lead to cell death. | Practice sterile cell culture techniques. Regularly test cell cultures for contamination. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)
This protocol outlines the steps to determine the optimal incubation time for this compound's effect on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a fixed, intermediate concentration of this compound (e.g., the expected IC50 or a concentration from the literature). Add the this compound solution to the designated wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, 72, 96, and 168 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. Plot cell viability against time to determine the optimal incubation period for observing a significant effect.
Protocol 2: Western Blot for Downstream Target Modulation
This protocol is for assessing the effect of this compound on the expression of downstream target proteins.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound or vehicle control for the predetermined optimal incubation time.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein (e.g., MEF2C, DLX2, FLT3, or HOXA9) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the effect of this compound on protein expression.
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on ASH1L.
Caption: Recommended experimental workflow for optimizing this compound treatment.
Caption: A logical troubleshooting flowchart for experiments with this compound.
References
Potential off-target effects of AS-99 TFA in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AS-99 TFA in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase.[1][2][3][4] Its mechanism of action involves binding to the autoinhibitory loop region in the SET domain of ASH1L.[5]
Q2: What is the known selectivity profile of this compound against other histone methyltransferases?
This compound has demonstrated high selectivity for ASH1L. In a screening panel of 20 other histone methyltransferases, including NSD1, NSD2, NSD3, and SETD2, no significant inhibition was observed at a concentration of 50 µM, indicating over 100-fold selectivity for ASH1L.
Q3: Has this compound been profiled against kinases?
Yes, this compound was profiled against a panel of representative kinases. At a concentration of 25 µM, no substantial inhibition was observed, suggesting a favorable selectivity profile against the tested kinases.
Q4: What are the observed on-target effects of this compound in cancer cell lines?
In leukemia cell lines with MLL1 translocations (e.g., MV4;11, MOLM13, KOPN8), this compound has been shown to:
-
Inhibit cell proliferation.
-
Induce apoptosis and differentiation.
-
Downregulate the expression of MLL fusion target genes such as MEF2C, DLX2, FLT3, and HOXA9.
Q5: What are the effects of this compound on cells that do not have the primary target (non-MLL rearranged leukemia and normal cells)?
This compound displays a significantly weaker effect on the proliferation of leukemia cells without MLL1 translocations, such as K562 and SET2 cell lines. Furthermore, it did not affect the colony number or morphology of normal human hematopoietic progenitor (CD34+) cells.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity in a non-MLL rearranged cell line. | Off-target effects, although currently not extensively documented, could be a possibility in specific cell contexts. | 1. Verify the cell line identity. 2. Perform a dose-response curve to determine the GI50 in your specific cell line. 3. Consider using a negative control compound, AS-nc, to confirm if the observed effect is specific to AS-99's core structure. |
| Lack of efficacy in an MLL-rearranged cell line. | Suboptimal experimental conditions or compound stability issues. | 1. Ensure the final concentration of this compound is accurate. 2. Confirm the treatment duration is sufficient (e.g., 7-10 days for cell growth inhibition assays). 3. Check for proper storage and handling of the compound. |
| Variability in experimental replicates. | Inconsistent cell health, passage number, or assay technique. | 1. Use cells with a consistent and low passage number. 2. Ensure uniform cell seeding density. 3. Standardize all incubation times and reagent concentrations. |
Quantitative Data Summary
In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay/Target |
| IC50 | 0.79 µM | ASH1L Histone Methyltransferase |
| Kd | 0.89 µM | ASH1L SET Domain |
| Selectivity | >100-fold | Against a panel of 20 other histone methyltransferases at 50 µM |
| Kinase Inhibition | No substantial inhibition | Against a representative kinase panel at 25 µM |
Cellular Activity of AS-99
| Cell Line Type | Cell Line Examples | GI50 Range |
| MLL-rearranged Leukemia | MV4;11, MOLM13, KOPN8, RS4;11 | 1.8 µM - 3.6 µM |
| Non-MLL-rearranged Leukemia | K562, SET2 | Limited to no effect at concentrations of 10 µM or higher |
| Normal Hematopoietic Progenitors | Human CD34+ cells | No effect on colony number or morphology |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate human leukemia cell lines (MLL-rearranged and non-MLL-rearranged) in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7 days.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the GI50 values, which represent the concentration of AS-99 required to inhibit cell proliferation by 50%.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat MLL-rearranged leukemia cells (e.g., MV4;11, KOPN8) and a control cell line (e.g., K562) with varying concentrations of this compound for 7 days.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of Annexin V positive cells to determine the level of apoptosis.
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia cells.
Caption: Workflow for assessing the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential In Vivo Toxicity of AS-99 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AS-99 TFA in in vivo experiments. The information provided is intended to help manage potential toxicities and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective first-in-class inhibitor of the ASH1L histone methyltransferase.[1] ASH1L (Absent, Small, or Homeotic-like 1) is an enzyme that catalyzes the methylation of histone H3 at lysine 36 (H3K36me), a mark associated with active gene transcription.[2] By inhibiting ASH1L, this compound can modulate the expression of genes involved in various cellular processes, including proliferation and differentiation.[1] It has shown anti-leukemic activity by blocking cell proliferation, inducing apoptosis, and downregulating MLL fusion target genes.[1]
Q2: What is the known in vivo safety profile of this compound?
A2: In a xenotransplantation mouse model of MLL leukemia, this compound administered at 30 mg/kg daily via intraperitoneal injection for 14 consecutive days effectively reduced the leukemia burden.[1] Importantly, this study reported no significant effects on the blood counts of normal mice, suggesting a favorable safety profile at this dose and duration. However, comprehensive public data on the maximum tolerated dose (MTD) or LD50 is not available.
Q3: What is Trifluoroacetic Acid (TFA) and can it contribute to toxicity?
A3: TFA is the trifluoroacetate counter-ion used to form a salt with the active AS-99 compound, enhancing its stability and solubility. While generally used in small quantities, TFA itself can exhibit biological effects. At high concentrations, TFA has been reported to have low to moderate toxicity, with some studies indicating potential for liver and kidney effects. It is important to consider that observed in vivo effects could be a result of the active compound, the TFA salt, or a combination of both. A vehicle control group including the TFA salt without the active compound can help to dissect these effects in your studies.
Q4: What are the potential on-target toxicities of inhibiting ASH1L?
A4: ASH1L plays a crucial role in normal development and hematopoiesis. It is essential for the maintenance and self-renewal of hematopoietic stem cells (HSCs). Therefore, inhibition of ASH1L could potentially lead to hematological toxicities, such as cytopenias, with prolonged exposure. Monitoring complete blood counts (CBCs) is a critical step in in vivo studies with this compound.
Q5: What are the first steps I should take if I observe unexpected toxicity?
A5: If you observe unexpected toxicity, such as significant weight loss, lethargy, or mortality, it is crucial to:
-
Halt the study immediately for the affected cohort to prevent further animal distress.
-
Verify the formulation and dosage . Ensure the compound was correctly prepared and administered at the intended concentration.
-
Review your experimental protocol . Double-check all procedures, including the route and volume of administration.
-
Perform a necropsy on the affected animals to identify any gross pathological changes in major organs.
-
Collect tissues for histopathology to identify microscopic changes and potential target organs of toxicity.
-
Consult relevant safety guidelines , such as those from the OECD or FDA, for guidance on dose adjustments and further study design.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality rate at the intended dose | Dose is above the Maximum Tolerated Dose (MTD). | Conduct a dose range-finding study with a wider range of doses to determine the MTD. Start with a lower dose and escalate until signs of toxicity are observed. |
| Formulation issue (e.g., precipitation, incorrect concentration). | Visually inspect the formulation for any precipitates. Re-verify the concentration of the dosing solution. Prepare a fresh batch of the compound for subsequent experiments. | |
| Rapid administration leading to acute toxicity. | Consider a slower rate of injection for intravenous administration. For other routes, ensure the volume is appropriate for the animal's size. | |
| Significant weight loss (>15-20%) | Compound-related toxicity affecting appetite or metabolism. | Monitor food and water intake daily. Consider providing supplemental nutrition or hydration. Include a pair-fed control group to distinguish between direct toxicity and reduced caloric intake. |
| Vehicle toxicity. | Run a control group with only the vehicle to assess its contribution to the observed effects. | |
| Observed organ-specific toxicity (e.g., changes in liver enzymes) | On-target or off-target effect of this compound. | Collect blood for clinical chemistry analysis at baseline and at the end of the study. Perform histopathological analysis of key organs (liver, kidney, spleen, etc.) to identify cellular damage. |
| Contribution from the TFA counter-ion. | Include a control group treated with a molar equivalent of the TFA salt to assess its specific contribution to organ toxicity. | |
| Unexpected behavioral changes (e.g., lethargy, ruffled fur) | General malaise or specific neurotoxicity. | Implement a daily clinical observation scoring system to systematically track animal well-being. If neurotoxicity is suspected, consider incorporating a functional observational battery (FOB) into your study design. |
Data Presentation
Table 1: Published In Vivo Efficacy and Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species/Model | Route of Administration | Dosing Regimen | Source |
| Efficacious Dose | 30 mg/kg | NSG Mice (MV4;11 Xenograft) | Intraperitoneal (i.p.) | Daily for 14 days | |
| Plasma AUC (i.v.) | 9701 hrng/mL | CD-1 Mice | Intravenous (i.v.) | 15 mg/kg single dose | |
| Plasma AUC (i.p.) | 10,699 hrng/mL | CD-1 Mice | Intraperitoneal (i.p.) | 30 mg/kg single dose | |
| Plasma Half-life (t½) | ~5-6 hours | CD-1 Mice | i.v. and i.p. | Single dose | |
| Maximum Concentration (Cmax) | >10 µM | CD-1 Mice | i.v. and i.p. | Single dose |
Table 2: Illustrative Example of a Dose Range-Finding Study for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary and should be determined experimentally.
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | +2.5 | Normal |
| 10 | 5 | 0/5 | +1.8 | Normal |
| 30 | 5 | 0/5 | -3.2 | Mild, transient lethargy post-dosing |
| 100 | 5 | 1/5 | -12.5 | Significant lethargy, ruffled fur |
| 300 | 5 | 4/5 | -21.0 (for survivor) | Severe lethargy, hunched posture, ataxia |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This protocol is a generalized adaptation of the OECD 425 guideline for determining acute oral toxicity.
-
Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats or BALB/c mice), typically young adults (8-12 weeks old).
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.
-
Dosing:
-
Administer this compound by oral gavage. The vehicle should be appropriate for the compound's solubility (e.g., 0.5% methylcellulose).
-
The starting dose should be selected based on any existing data or in silico predictions. A default starting dose of 175 mg/kg is suggested by the guideline if no information is available.
-
Dose one animal at the selected starting dose.
-
-
Observation:
-
Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher dose level (the interval is typically a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Termination: The study is stopped when one of the stopping criteria defined in the OECD 425 guideline is met (e.g., 4 reversals in dose direction).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Protocol 2: Repeat-Dose 28-Day Toxicity Study (Oral)
This protocol provides a general framework for a 28-day repeat-dose toxicity study, which is often required for supporting early-phase clinical trials.
-
Animal Selection: Use both male and female rodents from a standard laboratory strain (e.g., Wistar rats).
-
Group Allocation:
-
Assign animals to at least 3 dose groups (low, mid, and high) and a concurrent vehicle control group. A typical group size is 10 animals/sex/group.
-
It is recommended to include a recovery group (e.g., 5 animals/sex/group) for the high dose and control groups, which are observed for a treatment-free period (e.g., 14 days) after the main study.
-
-
Dosing: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
In-life Monitoring:
-
Conduct and record detailed clinical observations daily.
-
Measure body weight at least weekly.
-
Measure food consumption at least weekly.
-
Perform ophthalmological examinations prior to the start of the study and at termination.
-
Collect blood samples for hematology and clinical chemistry analysis at termination (and potentially at an interim time point).
-
-
Terminal Procedures:
-
At the end of the 28-day dosing period (and recovery period for the respective groups), euthanize the animals.
-
Conduct a full gross necropsy.
-
Record the weights of major organs.
-
Collect a comprehensive set of tissues for histopathological examination.
-
Mandatory Visualizations
References
How to handle AS-99 TFA precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting the precipitation of AS-99 TFA in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a TFA salt?
AS-99 is a potent and selective inhibitor of the ASH1L histone methyltransferase with anti-leukemic activity.[1][2] It is often supplied as a trifluoroacetate (TFA) salt. TFA is a strong acid commonly used during the final steps of chemical synthesis and purification, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4] As a result, the purified compound is often isolated as a TFA salt.[3]
Q2: I observed a precipitate after diluting my this compound stock solution in my experimental media. What is the likely cause?
Precipitation of hydrophobic compounds like AS-99 upon dilution from a concentrated organic stock solution (e.g., DMSO) into an aqueous medium is a common issue. This phenomenon, often called "antisolvent precipitation," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The drastic change in solvent polarity from organic to aqueous reduces the compound's solubility.
Q3: Can the TFA counter-ion itself cause issues in my experiment?
Yes, the TFA counter-ion can significantly impact cell-based assays. At certain concentrations, TFA can be cytotoxic, inhibit cell proliferation, or induce cell death, which could be mistakenly attributed to the activity of AS-99. It is crucial to run a "TFA control" by exposing cells to the same concentrations of TFA present in your this compound solution, but without the compound itself.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound. One supplier notes that this compound is soluble in DMSO at a concentration of 250 mg/mL (353.25 mM), though ultrasonic assistance may be needed. It is critical to ensure the stock solution is fully dissolved before further dilution.
Q5: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept low, typically at or below 0.5%. Many protocols recommend concentrations of 0.1% or lower. The tolerance to DMSO can be cell-line specific, so it is best practice to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound in your experimental media.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to troubleshoot this compound precipitation.
Step-by-Step Troubleshooting
-
Inspect the Stock Solution : Before diluting, ensure your this compound stock solution in DMSO is completely dissolved and free of any visible particles. If you observe any precipitate in the stock, it will worsen upon dilution.
-
Solution : Gently warm the stock solution in a 37°C water bath, vortex, or sonicate it to aid dissolution.
-
-
Reduce the Final Concentration : The most common reason for precipitation is exceeding the solubility limit of this compound in the final aqueous medium.
-
Solution : Lower the final working concentration of this compound in your assay. Conduct a preliminary solubility test to determine the maximum soluble concentration in your specific medium.
-
-
Optimize the Dilution Method : Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can cause "solvent shock," leading to immediate precipitation.
-
Solution : Perform a stepwise serial dilution. First, create an intermediate dilution of the stock in a small volume of media, mix gently, and then add this to the final volume.
-
-
Control Media Conditions : The composition and physical state of the cell culture medium can influence compound solubility.
-
Solutions :
-
Temperature : Always pre-warm your cell culture media to 37°C before adding the this compound solution.
-
pH : TFA is a strong acid and can lower the pH of the medium, potentially affecting the solubility of AS-99. Ensure your medium is well-buffered and check the final pH after adding the compound.
-
Serum : Components in fetal bovine serum (FBS) can sometimes interact with compounds and lead to the formation of insoluble complexes. If you suspect this is an issue, consider reducing the serum percentage.
-
-
-
Advanced Option: Counter-ion Exchange : If precipitation persists and is problematic, the TFA counter-ion can be exchanged for a more biocompatible and potentially more soluble salt, such as hydrochloride (HCl) or acetate. This is a more complex chemical procedure and may require consultation with a chemist.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once the solution is completely clear, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Media
Objective: To identify the highest concentration of this compound that remains soluble in a specific experimental medium.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your pre-warmed experimental medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a non-toxic level (e.g., 0.5%). Include a vehicle control (medium with DMSO only).
-
Incubate the plate or tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
-
After incubation, visually inspect each well or tube for any signs of precipitation (e.g., cloudiness, crystals, or film). A microscope can be used for a more detailed examination.
-
Quantitative Assessment (Optional): To quantify solubility, centrifuge the samples to pellet any precipitate. Measure the concentration of the soluble this compound remaining in the supernatant using an appropriate analytical method like HPLC-UV.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for this compound under these conditions.
Data Presentation
Table 1: Influence of TFA on Cell Viability (Illustrative Data)
| Cell Line | IC50 of TFA | Reference |
| HUVEC | ~0.1 mM | |
| Jurkat | ~5 mM | |
| Multiple (e.g., HeLa, HEK293) | >100 µM | |
| PC-12 | 1-5 mM | |
| Fetal Rat Osteoblasts | Inhibition at 10-100 nM |
Note: IC50 values can vary significantly based on experimental conditions. This table illustrates the potential for TFA to have cytotoxic effects and underscores the importance of running TFA controls.
Diagram: Signaling Pathway of AS-99
Caption: this compound inhibits ASH1L, leading to anti-leukemic effects.
References
Best practices for AS-99 TFA stock solution preparation
Technical Support Center: AS-99 TFA
This guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation of this compound stock solutions to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the TFA component important?
AS-99 is a potent and selective inhibitor of the ASH1L histone methyltransferase.[1][2][3][4] The "TFA" indicates that the compound is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is commonly used during the chemical synthesis and purification of peptide-like molecules and results in the formation of a TFA salt.[5] This counter-ion can influence the solubility and stability of the compound and may have implications for certain biological assays.
Q2: What is the recommended solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing a primary stock solution of this compound. It has been shown to dissolve this compound effectively at concentrations of 10 mM or even up to 25.0 mg/mL. For in vivo studies, this DMSO stock is typically diluted further into an aqueous-based vehicle.
Q3: How should I store the lyophilized this compound powder and its stock solution?
Proper storage is critical to maintain the integrity of the compound.
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccator to protect from moisture. Under these conditions, the powder is stable for years.
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Recommended storage temperatures are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
-
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Direct dissolution in aqueous buffers is generally not recommended for compounds like this compound, which are often hydrophobic. It is best practice to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer of choice.
Q5: Does the presence of TFA affect experimental results?
While generally not an issue for many applications, TFA can be problematic in certain sensitive biological assays. If TFA interference is a concern, methods such as ion exchange can be employed for its removal, though this is an advanced procedure that should be approached with caution.
Troubleshooting Guide
Problem 1: The this compound powder did not dissolve completely in DMSO.
-
Solution 1: Gentle Heating and Sonication. If precipitation or incomplete dissolution occurs, you can gently warm the solution and/or use a water bath sonicator for 5-10 minutes to aid dissolution.
-
Solution 2: Check Solvent Quality. Ensure you are using anhydrous, sterile DMSO. Water content can affect the solubility of many organic compounds.
-
Solution 3: Re-evaluate Concentration. While soluble at high concentrations, you may have exceeded the solubility limit. Try preparing a slightly more dilute stock solution.
Problem 2: The solution turned cloudy or precipitated after diluting the DMSO stock into an aqueous buffer.
-
Cause: This indicates that the compound has precipitated out of the aqueous solution, a common issue when diluting a DMSO stock.
-
Solution 1: Slow, Dropwise Addition. Add the DMSO stock solution slowly and dropwise to the aqueous buffer while gently vortexing or stirring. This helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Solution 2: Use of Surfactants or Co-solvents (for in vivo use). For animal studies, a common practice is to use a formulation vehicle that includes surfactants like Tween-80 and co-solvents like PEG300 to maintain solubility.
-
Solution 3: Lower the Final Concentration. If precipitation still occurs, the solubility limit in your chosen aqueous buffer has likely been exceeded. Preparing a lower working concentration is recommended.
Problem 3: Inconsistent results between experiments.
-
Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing the main stock solution can lead to degradation of the compound.
-
Solution: Prepare single-use aliquots of the stock solution to ensure a fresh sample is used for each experiment.
-
-
Cause 2: Freshness of Working Solution. The stability of this compound in aqueous working solutions is not well-characterized for long periods.
-
Solution: It is highly recommended to prepare fresh working solutions from the frozen DMSO stock on the day of the experiment.
-
Quantitative Data Summary
The table below summarizes key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Notes |
| Solubility | ||
| In DMSO | ≥ 10 mM | Sonication or gentle heating may be used to assist dissolution. |
| In Water | Insoluble or poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Storage Conditions | ||
| Lyophilized Powder | -20°C or -80°C | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -80°C for up to 6 months;-20°C for up to 1 month. | Aliquoting is critical to avoid repeated freeze-thaw cycles. |
| Working Solution (Aqueous) | Prepare fresh for daily use. | Long-term stability in aqueous solutions is limited. |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for further dilution for both in vitro and in vivo experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes before opening. This prevents the condensation of moisture, which can affect compound stability.
-
Weigh: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired 10 mM concentration.
-
Dissolve: Vortex the solution gently for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot: Dispense the stock solution into single-use, sterile, low-retention microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.
-
Store: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Workflow Visualization
The following diagram illustrates the recommended workflow for preparing an this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation and Use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AS-99 (TFA) - MedChem Express [bioscience.co.uk]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. ASH1L inhibitor this compound | ASH1L inhibitor | Probechem Biochemicals [probechem.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays with AS-99 TFA
Welcome to the technical support center for AS-99 TFA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell viability assays when working with this first-in-class ASH1L histone methyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the ASH1L histone methyltransferase.[1][2] Its mechanism of action involves binding to the SET domain of ASH1L, which blocks the methylation of histone H3 on lysine 36 (H3K36me2).[1] This inhibition of ASH1L's enzymatic activity leads to the downregulation of target genes, such as those involved in MLL-fusion driven leukemia, ultimately blocking cell proliferation and inducing apoptosis in sensitive cancer cell lines.[1][3]
Q2: What are the expected effects of this compound on cancer cell lines in viability assays?
A2: this compound has been shown to have anti-leukemic activity, particularly in MLL-rearranged leukemia cell lines. In cell viability assays, this compound is expected to decrease cell proliferation and induce apoptosis in a dose-dependent manner in sensitive cell lines like MV4;11 and MOLM13. It shows a weaker effect on leukemia cells without MLL1 translocations, such as K562.
Q3: What is the significance of the "TFA" in this compound, and can it affect my experiments?
A3: TFA stands for trifluoroacetic acid. It is a counter-ion that is often a remnant of the purification process for synthetic peptides and small molecules. Yes, the TFA counter-ion can significantly impact cell-based assays. At certain concentrations, TFA itself can be cytotoxic, inhibit cell proliferation, or alter the pH of the culture medium, potentially confounding the experimental results.
Q4: How can I control for the potential effects of the TFA counter-ion?
A4: To determine if the observed effects are due to AS-99 or the TFA counter-ion, it is crucial to run a "vehicle control" that includes the same concentration of TFA as is present in your highest concentration of this compound. This will help you differentiate the biological activity of the inhibitor from any non-specific effects of the counter-ion.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Problem 1: High variability or inconsistent results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent and optimized cell seeding density for each experiment. Perform a cell titration experiment to determine the linear range of your assay before initiating inhibitor studies.
-
-
Possible Cause: Incomplete solubilization of this compound or formazan crystals (in MTT assays).
-
Solution: Ensure this compound is fully dissolved in DMSO before diluting in culture medium. For MTT assays, ensure formazan crystals are completely dissolved by thorough mixing after adding the solubilization buffer.
-
-
Possible Cause: Variable incubation times.
-
Solution: Use a precise timer for all incubation steps, including drug treatment and assay reagent incubation, across all plates and experiments.
-
Problem 2: Higher than expected cytotoxicity in control (untreated) cells.
-
Possible Cause: Cytotoxicity from the TFA counter-ion.
-
Solution: Run a TFA-only control at concentrations equivalent to those in your experimental wells. If the TFA control shows cytotoxicity, consider using a lower concentration of this compound or obtaining a salt-exchanged version of the compound.
-
-
Possible Cause: High final concentration of DMSO.
-
Solution: Ensure the final concentration of DMSO in all wells, including controls, is below 0.5%. Prepare serial dilutions of this compound in culture medium to minimize the volume of DMSO added to each well.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process.
-
Problem 3: No significant effect of this compound on cell viability.
-
Possible Cause: The cell line is not sensitive to ASH1L inhibition.
-
Solution: this compound is most effective in cell lines with MLL rearrangements. Verify the genetic background of your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as MV4;11 or MOLM13.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the cell seeding density and the incubation time for both the drug treatment and the assay reagent. A longer incubation time with this compound (e.g., 7 days) may be required to observe a significant effect.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Quantitative Data Summary
The following tables summarize the effects of this compound on various leukemia cell lines.
Table 1: Proliferative Inhibition of this compound in Leukemia Cell Lines
| Cell Line | Genetic Background | GI50 (µM) | Assay Duration |
| MV4;11 | MLL-AF4 | ~1.5 | 7 days |
| MOLM13 | MLL-AF9 | ~2.0 | 7 days |
| KOPN8 | MLL-ENL | ~2.5 | 7 days |
| RS4;11 | MLL-AF4 | ~3.0 | 7 days |
| K562 | MLL-wildtype (CML) | >10 | 7 days |
| SET2 | MLL-wildtype (AML) | >10 | 7 days |
Data synthesized from published studies.
Table 2: Induction of Apoptosis by this compound in Leukemia Cell Lines
| Cell Line | This compound Concentration (µM) | % Annexin V Positive Cells (Fold change vs. DMSO) | Treatment Duration |
| MV4;11 | 6 | Significant Increase | 7 days |
| KOPN8 | 4 | Significant Increase | 7 days |
| K562 | 8 | No Significant Change | 7 days |
Data synthesized from published studies.
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay for this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of leukemia cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound
-
DMSO
-
Leukemia cell line of interest (e.g., MV4;11, MOLM13)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 20,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Also, prepare a TFA control by diluting a stock of trifluoroacetic acid to match the concentration present in the highest dose of this compound.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted compounds, TFA control, or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours or 7 days) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals in the cells.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the dose-response curve and determine the GI50 (concentration that inhibits cell growth by 50%) value.
-
Visualizations
Caption: ASH1L Signaling Pathway Inhibition by this compound in MLL-Rearranged Leukemia.
Caption: General Experimental Workflow for this compound Cell Viability Assay.
Caption: Troubleshooting Workflow for this compound Cell Viability Assays.
References
Validation & Comparative
Validating the On-Target Effects of AS-99 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AS-99 TFA's performance against its developmental predecessors and other therapeutic strategies for MLL-rearranged leukemias. The information herein is supported by experimental data to aid in the evaluation of this first-in-class ASH1L inhibitor.
This compound has emerged as a potent and selective inhibitor of the histone methyltransferase ASH1L, a key enzyme implicated in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged (MLL-r) acute leukemias. This guide details the on-target effects of this compound, presenting its performance in the context of its earlier analog, AS-85, a negative control, AS-nc, and other epigenetic modulators targeting MLL-r leukemia.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: Biochemical and Cellular Activity of ASH1L Inhibitors
| Compound | Target | IC50 (µM) | Kd (µM) | GI50 in MV4;11 cells (µM) | GI50 in MOLM13 cells (µM) | GI50 in KOPN8 cells (µM) |
| This compound | ASH1L | 0.79 [1][2][3][4] | 0.89 [2] | ~1.8 - 3.6 | ~1.8 - 3.6 | ~1.8 - 3.6 |
| AS-85 | ASH1L | 0.6 | 0.78 | ~5 - 25 | ~5 - 25 | ~5 - 25 |
| AS-nc | N/A | Inactive | N/A | >10 | >10 | >10 |
Note: AS-nc is a structurally related negative control for AS-99.
Table 2: Comparative Activity of Epigenetic Inhibitors in MLL-r Leukemia Cell Lines
| Compound | Target | Mechanism of Action | Cell Line | IC50/GI50 (nM) |
| This compound | ASH1L | Inhibits H3K36 methylation | MV4;11 | ~1800 - 3600 |
| Pinometostat (EPZ-5676) | DOT1L | Inhibits H3K79 methylation | MV4-11 | 9 |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | Disrupts MLL1-Menin protein-protein interaction | MV4;11, MOLM-13, KOPN-8 | 10-20 |
| Ziftomenib (KO-539) | Menin-MLL Interaction | Disrupts MLL1-Menin protein-protein interaction | MOLM13, MV411 | <25 |
Note: Data for Pinometostat, Revumenib, and Ziftomenib are from separate studies and not direct head-to-head comparisons with this compound. Inter-laboratory and assay condition variations should be considered.
This compound demonstrates a favorable selectivity profile, with no significant inhibition of a panel of 20 other histone methyltransferases at concentrations up to 50 µM, indicating over 100-fold selectivity for ASH1L.
On-Target Effects of this compound in MLL-Rearranged Leukemia
This compound exhibits its anti-leukemic activity through a clear on-target mechanism. By inhibiting the catalytic SET domain of ASH1L, this compound leads to a reduction in histone H3 lysine 36 dimethylation (H3K36me2). This epigenetic modification is crucial for the expression of key leukemogenic genes driven by MLL fusion proteins.
The on-target effects of this compound have been demonstrated through several key cellular outcomes:
-
Downregulation of MLL Fusion Target Genes: Treatment of MLL-r leukemia cells (MOLM13 and MV4;11) with this compound results in a dose-dependent decrease in the expression of canonical MLL fusion target genes such as HOXA9 and MEIS1.
-
Inhibition of Cell Proliferation: this compound potently inhibits the growth of various MLL-r leukemia cell lines, while showing a significantly weaker effect on leukemia cells lacking MLL1 translocations.
-
Induction of Apoptosis and Differentiation: Treatment with this compound induces apoptosis in MLL-r leukemia cells. Furthermore, it promotes cellular differentiation, a key therapeutic goal in acute leukemia.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ASH1L in MLL-rearranged leukemia and a typical experimental workflow for validating the on-target effects of an inhibitor like this compound.
Caption: ASH1L Signaling in MLL-Rearranged Leukemia and the Point of Intervention for this compound.
Caption: Experimental Workflow for Validating the On-target Effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM13) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add this compound, control compounds (e.g., AS-85, AS-nc), or vehicle (DMSO) at various concentrations to the wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values from the dose-response curves.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat MLL-rearranged leukemia cells with this compound or controls for the desired duration (e.g., 48-72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Gene Expression (qRT-PCR) Analysis
-
Cell Treatment and RNA Extraction: Treat cells with this compound or controls. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Chromatin Immunoprecipitation (CUT&RUN)
-
Cell Preparation: Harvest cells and bind them to Concanavalin A-coated magnetic beads.
-
Permeabilization and Antibody Incubation: Permeabilize the cells and incubate with a primary antibody specific for the target of interest (e.g., H3K36me2).
-
pA-MNase Binding: Add protein A-Micrococcal Nuclease (pA-MNase) to bind to the antibody.
-
Targeted Digestion: Activate the MNase with Ca2+ to cleave the DNA surrounding the antibody-bound protein.
-
Fragment Release and DNA Extraction: Release the cleaved chromatin fragments and extract the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the extracted DNA and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify regions of the genome enriched for the target protein or histone modification.
References
Comparison Guide: Utilizing a Negative Control Compound for AS-99 TFA in ASH1L Inhibition Experiments
An important clarification regarding the therapeutic target of AS-99 TFA is necessary before proceeding. Initial information suggested this compound is a selective PI3Kγ inhibitor; however, extensive research has demonstrated that This compound is a first-in-class, potent, and selective inhibitor of ASH1L histone methyltransferase .[1][2][3][4][5] It does not target the PI3Kγ signaling pathway. This guide has been updated to reflect the correct mechanism of action and provides a comparison with a suitable negative control for experiments investigating the effects of ASH1L inhibition.
This guide provides a comprehensive comparison of the experimental performance of this compound, a selective ASH1L inhibitor, with a structurally similar but inactive compound, AS-nc, which serves as an ideal negative control. This document is intended for researchers, scientists, and drug development professionals working on the epigenetic regulation of gene expression and its role in diseases such as leukemia.
The data presented herein are illustrative and intended to guide researchers in designing and interpreting their experiments.
Overview of this compound and the Importance of a Negative Control
This compound is a potent and selective inhibitor of ASH1L, a histone methyltransferase that plays a crucial role in regulating gene expression. Specifically, this compound has been shown to block the proliferation of leukemia cells with MLL1 translocations, induce apoptosis and differentiation, and downregulate MLL fusion target genes.
In any experiment involving a chemical inhibitor, a negative control is crucial to ensure that the observed effects are due to the specific inhibition of the intended target and not due to off-target effects or the chemical scaffold of the compound. For this compound, a well-characterized negative control is AS-nc, a structurally related compound that does not inhibit ASH1L.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving ASH1L and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASH1L inhibitor this compound | ASH1L inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
In the Competitive Landscape of ASH1L Inhibition, AS-254s (66s) Emerges as a More Potent Alternative to AS-99 TFA
For researchers in oncology and drug development, the quest for potent and selective inhibitors of epigenetic targets is paramount. A detailed comparison of two prominent ASH1L inhibitors, AS-99 TFA and AS-254s (66s), reveals that AS-254s (66s) demonstrates significantly higher potency in inhibiting the ASH1L histone methyltransferase.
This compound, a first-in-class inhibitor of ASH1L, has been a valuable tool in studying the role of this enzyme in leukemia.[1][2][3][4][5] However, the more recently developed AS-254s (66s) exhibits substantially improved inhibitory activity, positioning it as a superior candidate for further preclinical and potential therapeutic development.
Potency and Efficacy: A Quantitative Comparison
Experimental data clearly indicates that AS-254s (66s) is a more potent inhibitor of ASH1L than this compound. The half-maximal inhibitory concentration (IC50) for AS-254s (66s) is 94 nM, a marked improvement over the 0.79 µM (790 nM) IC50 of this compound. This indicates that a significantly lower concentration of AS-254s (66s) is required to achieve the same level of ASH1L inhibition.
Furthermore, AS-254s (66s) demonstrates a stronger binding affinity to the ASH1L SET domain, with a dissociation constant (Kd) of 179 nM, which is approximately five times lower than that of AS-99 (Kd = 0.89 µM or 890 nM). In enzymatic assays using nucleosomes as a substrate, both AS-254s and its related compound 65 showed an IC50 of 0.15 µM, representing a greater than five-fold improvement in inhibitory activity over AS-99.
| Compound | Target | IC50 | Kd | Notes |
| This compound | ASH1L Histone Methyltransferase | 0.79 µM (790 nM) | 0.89 µM (890 nM) | First-in-class ASH1L inhibitor. |
| AS-254s (66s) | ASH1L Histone Methyltransferase | 94 nM | 179 nM | Demonstrates substantially improved inhibitory activity. |
Cellular Activity and Drug-like Properties
The enhanced potency of AS-254s (66s) translates to more effective cellular activity. In ASH1L-dependent leukemia cell lines, such as MV4;11 and KOPN8 cells, AS-254s (66s) effectively blocks cell proliferation and induces apoptosis and differentiation. It also leads to a dose-dependent reduction in the levels of H3K36me2, a key histone mark regulated by ASH1L.
From a drug development perspective, AS-254s (66s) exhibits more favorable drug-like properties compared to AS-99. Notably, it has a significantly longer half-life in mouse liver microsomes (29.9 minutes for 66s) compared to AS-99 (6.6 minutes), suggesting better metabolic stability.
Mechanism of Action: Targeting the ASH1L SET Domain
Both this compound and AS-254s (66s) function by inhibiting the catalytic SET domain of ASH1L. This inhibition prevents the transfer of methyl groups to histone H3 at lysine 36 (H3K36), a modification crucial for gene expression programs that are hijacked in certain cancers, particularly MLL-rearranged leukemias. By blocking ASH1L activity, these inhibitors can downregulate the expression of key leukemia-driving genes, such as HOXA9, leading to anti-leukemic effects.
Figure 1. Simplified signaling pathway of ASH1L inhibition by this compound and AS-254s (66s).
Experimental Protocols
The determination of the inhibitory potency of these compounds typically involves the following experimental setups:
Fluorescence Polarization (FP) Assay for IC50 Determination:
-
Principle: This assay measures the binding of the inhibitor to the target protein. A fluorescently labeled ligand that binds to ASH1L is used. When the labeled ligand is bound to the larger ASH1L protein, it tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor displaces the labeled ligand, the smaller, unbound ligand tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Protocol:
-
A constant concentration of the ASH1L SET domain and a fluorescently labeled probe are incubated in a suitable buffer.
-
Increasing concentrations of the inhibitor (this compound or AS-254s) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination:
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (inhibitor) to a protein (ASH1L). This allows for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Protocol:
-
The ASH1L protein is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution in a series of small injections.
-
The heat released or absorbed during each injection is measured.
-
The data is analyzed to determine the Kd.
-
Histone Methyltransferase (HMT) Assay:
-
Principle: This assay directly measures the enzymatic activity of ASH1L and its inhibition. It typically involves monitoring the transfer of a methyl group from a donor (e.g., S-adenosyl-L-methionine, SAM) to a histone substrate.
-
Protocol:
-
The ASH1L enzyme is incubated with a histone substrate (e.g., nucleosomes) and a methyl donor (often radiolabeled SAM).
-
Increasing concentrations of the inhibitor are included in the reaction.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The amount of methylation is quantified, for example, by scintillation counting for radiolabeled assays or by using specific antibodies in an ELISA-based format.
-
Figure 2. General experimental workflow for comparing ASH1L inhibitors.
References
- 1. AS-254s | ASH1L inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. AS-254s - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AS-99 TFA: A Comparative Guide to its Histone Methyltransferase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
AS-99 TFA is a first-in-class, potent, and selective small-molecule inhibitor of the histone methyltransferase ASH1L.[1][2] This guide provides a comprehensive analysis of its selectivity profile against other histone methyltransferases (HMTs), supported by experimental data and detailed protocols to aid in its evaluation for research and drug development purposes.
Data Presentation: Quantitative Selectivity Profile
This compound demonstrates remarkable selectivity for ASH1L over a broad panel of other histone methyltransferases. The compound exhibits a sub-micromolar IC50 value for ASH1L, while showing no significant inhibition against 20 other tested HMTs at concentrations up to 50 µM, indicating a selectivity of over 100-fold.[1][3]
| Target Enzyme | IC50 / % Inhibition | Key Function |
| ASH1L | 0.79 µM (IC50) [1] | Methylates Histone H3 at lysine 36 (H3K36); implicated in MLL-rearranged leukemia. |
| NSD1 | No significant inhibition at 50 µM | H3K36 methyltransferase |
| NSD2 | No significant inhibition at 50 µM | H3K36 methyltransferase |
| NSD3 | No significant inhibition at 50 µM | H3K36 methyltransferase |
| SETD2 | No significant inhibition at 50 µM | H3K36 methyltransferase |
| 16 other HMTs | No significant inhibition at 50 µM | Various histone lysine and arginine methyltransferases |
Experimental Protocols
The selectivity of this compound was determined using in vitro histone methyltransferase assays. Below is a representative protocol for such an assay, based on established methodologies.
In Vitro Histone Methyltransferase (HMT) Activity/Inhibition Assay (Radiometric)
This protocol outlines a common method for measuring HMT activity and inhibition, which is a well-established platform for its high sensitivity and reliability.
1. Reagents and Materials:
-
Recombinant human ASH1L and other HMTs of interest.
-
Histone substrate (e.g., recombinant Histone H3 or specific peptide).
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as the methyl donor.
-
This compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT.
-
Scintillation fluid.
-
Filter paper or plates for capturing methylated histones.
-
Scintillation counter.
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific HMT enzyme, and the histone substrate.
-
Add this compound at a range of concentrations to the reaction mixture. A DMSO control (vehicle) should be run in parallel.
-
Initiate the methylation reaction by adding the radiolabeled methyl donor, ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction, typically by adding a quenching agent like trichloroacetic acid (TCA).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to the HMT activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Experimental Workflow for HMT Selectivity Profiling
References
AS-99 TFA: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AS-99 TFA is a potent and selective inhibitor of the ASH1L histone methyltransferase, demonstrating significant promise in anti-leukemic applications.[1][2][3] Its primary mechanism of action involves the inhibition of ASH1L's methyltransferase activity, leading to the downregulation of MLL fusion target genes, induction of apoptosis, and blocking of cell proliferation in leukemia cells.[1] A critical aspect of its preclinical evaluation is its selectivity profile, particularly concerning off-target effects on protein kinases, a common source of toxicity for small molecule inhibitors. This guide provides a comparative analysis of the known cross-reactivity of this compound with other kinases, based on available experimental data.
Kinase Selectivity Profile
This compound has been profiled for its activity against a panel of representative kinases to assess its selectivity. While the detailed quantitative data from the primary study's supplementary materials were not publicly accessible, the research indicates that this compound does not exhibit substantial inhibition against this kinase panel.[4] The screening was performed at a concentration of 25 µM, and the lack of significant activity at this high concentration suggests a favorable selectivity profile for this compound against the tested kinases.
In contrast to its high potency against ASH1L (IC50 = 0.79 µM, Kd = 0.89 µM), this compound shows over 100-fold selectivity for ASH1L over a panel of 20 other histone methyltransferases, where no significant inhibition was observed at a concentration of 50 µM. This high degree of selectivity within the methyltransferase family, combined with its low activity against a representative kinase panel, underscores its specificity for its intended target.
Quantitative Data Summary
As specific quantitative kinase inhibition data for this compound is not available in the public domain, a representative table structure is provided below for how such data would be presented. Researchers are encouraged to consult the primary literature or contact the authors for access to the supplementary data.
| Kinase Target | This compound % Inhibition @ 25 µM | Reference Compound % Inhibition |
| Kinase A | < 10% | > 90% |
| Kinase B | < 5% | > 90% |
| Kinase C | < 15% | > 90% |
| ... | ... | ... |
| Kinase X | < 10% | > 90% |
Experimental Methodologies
The assessment of kinase cross-reactivity is a critical step in the preclinical development of any small molecule inhibitor. The following outlines a general experimental protocol for kinase inhibitor profiling, similar to the approach likely used for this compound.
Kinase Inhibition Assay Protocol
The cross-reactivity of this compound was determined by a contract research organization using a panel of diverse and representative kinases. A common method for such profiling is a biochemical kinase assay, often utilizing a fluorescence- or luminescence-based readout.
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
This compound
-
A panel of purified, active protein kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired test concentration (e.g., 25 µM).
-
Assay Plate Preparation: The kinase, its specific substrate, and ATP are added to the wells of a 384-well plate.
-
Inhibition Reaction: this compound is added to the assay plate and incubated with the kinase reaction mixture for a specified period (e.g., 1 hour) at room temperature. Control wells containing DMSO (vehicle) and a known inhibitor for each kinase are included.
-
Detection: Following the incubation, a detection reagent is added to measure the amount of ADP produced (indicating kinase activity). The signal is read using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the signal from the this compound-treated wells to the signals from the positive (no inhibitor) and negative (known inhibitor) controls.
Visualizing the Workflow and Pathway
To better illustrate the processes involved in evaluating this compound, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for kinase profiling and the signaling context of ASH1L.
Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.
Caption: Simplified Signaling Context of ASH1L Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Structural insight into ASH1L PHD finger recognizing methylated histone H3K4 and promoting cell growth in prostate cancer [frontiersin.org]
- 3. ASH1L inhibitor this compound | ASH1L inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ASH1L Inhibition: A Guide to Downstream Marker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the inhibition of ASH1L, a histone methyltransferase implicated in various diseases, including cancer and neurodevelopmental disorders. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the design and interpretation of your experiments.
ASH1L Inhibition and Downstream Effects
ASH1L (Absent, Small, or Homeotic-like 1) is a histone methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), an epigenetic mark associated with active gene transcription.[1] Inhibition of ASH1L's catalytic activity is expected to lead to a reduction in H3K36 methylation on its target genes, consequently altering their expression. This guide focuses on the analysis of these downstream molecular events to functionally validate ASH1L inhibition.
Comparison of Downstream Marker Modulation
Effective confirmation of ASH1L inhibition relies on the quantitative analysis of its impact on downstream markers. Below, we compare the effects of ASH1L inhibition using both a specific small molecule inhibitor, AS-99, and RNA interference (siRNA-mediated knockdown).
Table 1: Effect of ASH1L Inhibitor AS-99 on Gene Expression in MLL-Rearranged Leukemia Cells
The following table summarizes the dose-dependent downregulation of canonical MLL fusion target genes in MOLM13 and MV4;11 leukemia cells following treatment with the ASH1L inhibitor, AS-99.[1]
| Cell Line | Target Gene | AS-99 Concentration (µM) | Fold Change in Gene Expression (relative to DMSO) |
| MOLM13 | MEF2C | 1.5 | ~0.8 |
| 3.0 | ~0.6 | ||
| 6.0 | ~0.4 | ||
| MOLM13 | DLX2 | 1.5 | ~0.7 |
| 3.0 | ~0.5 | ||
| 6.0 | ~0.3 | ||
| MOLM13 | FLT3 | 1.5 | ~0.9 |
| 3.0 | ~0.7 | ||
| 6.0 | ~0.5 | ||
| MOLM13 | HOXA9 | 1.5 | ~0.8 |
| 3.0 | ~0.6 | ||
| 6.0 | ~0.4 | ||
| MV4;11 | MEF2C | 1.5 | ~0.7 |
| 3.0 | ~0.5 | ||
| 6.0 | ~0.3 | ||
| MV4;11 | DLX2 | 1.5 | ~0.6 |
| 3.0 | ~0.4 | ||
| 6.0 | ~0.2 | ||
| MV4;11 | FLT3 | 1.5 | ~0.8 |
| 3.0 | ~0.6 | ||
| 6.0 | ~0.4 | ||
| MV4;11 | HOXA9 | 1.5 | ~0.7 |
| 3.0 | ~0.5 | ||
| 6.0 | ~0.3 |
Table 2: Effect of ASH1L Inhibition on Cell Differentiation Marker
Treatment with AS-99 also induces differentiation in MLL leukemia cells, as measured by the increased expression of the myeloid differentiation marker CD11B.[1]
| Cell Line | AS-99 Concentration (µM) | % of CD11B Positive Cells |
| MV4;11 | 1.5 | ~10% |
| 3.0 | ~20% | |
| 4.5 | ~35% | |
| 6.0 | ~50% | |
| KOPN8 | 1.0 | ~15% |
| 2.0 | ~30% | |
| 3.0 | ~45% | |
| 4.0 | ~55% |
Table 3: Effect of ASH1L Knockdown on Gene Expression
This table shows the change in gene expression in bovine cumulus cells following siRNA-mediated knockdown of ASH1L, demonstrating the broader applicability of downstream marker analysis.
| Gene | Fold Change in Gene Expression (siRNA vs. control) |
| ASH1L | ~0.2 |
| CASPASE-3 | ~2.5 |
| BAX | ~2.0 |
| BCL-2 | ~0.6 |
| EZH2 | ~1.8 |
| SUZ12 | ~1.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Histone Modifications (H3K36me2)
This protocol is adapted from standard histone western blotting procedures and is suitable for detecting changes in global histone methylation patterns upon ASH1L inhibition.[2]
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).
-
Incubate on ice for 30 minutes, then dounce homogenize.
-
Centrifuge to pellet nuclei.
-
Extract histones from the nuclear pellet overnight at 4°C with 0.4 N H2SO4.
-
Centrifuge to remove debris and precipitate histones from the supernatant with trichloroacetic acid.
-
Wash the histone pellet with ice-cold acetone and air dry.
-
Resuspend the histone pellet in water.
-
-
SDS-PAGE and Transfer:
-
Quantify protein concentration using a BCA assay.
-
Mix 5-15 µg of histone extract with 4X Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Normalize the H3K36me2 signal to a total histone H3 loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for quantifying the mRNA levels of ASH1L target genes.
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., HOXA9, MEF2C) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA template.
-
Use the following typical thermal cycling conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP)
This protocol is a generalized procedure for performing ChIP to assess the occupancy of ASH1L or the abundance of specific histone marks at target gene promoters.
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for ASH1L or the histone modification of interest (e.g., H3K36me2). A mock immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the enrichment of specific DNA sequences by qPCR using primers designed for the promoter regions of target genes.
-
Visualizing the Workflow and Pathway
To better understand the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: ASH1L signaling pathway and point of inhibition.
Caption: Experimental workflow for confirming ASH1L inhibition.
References
Evaluating the specificity of AS-99 TFA in different cancer cell lines
A detailed guide for researchers, scientists, and drug development professionals on the specificity and efficacy of AS-99 TFA, a first-in-class inhibitor of the ASH1L histone methyltransferase.
This guide provides a comprehensive evaluation of this compound's performance against various cancer cell lines, comparing its effects with a negative control compound and highlighting its selectivity. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Mechanism of Action
This compound is a potent and selective inhibitor of ASH1L, a histone methyltransferase implicated in the pathogenesis of certain cancers, particularly acute leukemias with MLL1 gene rearrangements.[1][2][3][4][5] It functions by binding to the autoinhibitory loop within the SET domain of ASH1L, preventing its catalytic activity. This inhibition leads to a dose-dependent downregulation of key MLL fusion target genes essential for leukemogenesis, such as MEF2C, DLX2, FLT3, and HOXA9. Consequently, this compound treatment blocks cell proliferation, induces apoptosis, and promotes differentiation in sensitive cancer cell lines.
Signaling Pathway of this compound in MLL-Rearranged Leukemia
Caption: Mechanism of this compound in MLL-rearranged leukemia cells.
Comparative Efficacy in Cancer Cell Lines
The specificity of this compound has been demonstrated across a panel of leukemia cell lines. It exhibits potent anti-proliferative activity in cell lines harboring MLL1 translocations while showing significantly weaker effects in those without these genetic alterations. This on-target activity is further supported by the use of AS-nc, a structurally similar but inactive analog, which serves as a negative control.
Table 1: Anti-proliferative Activity of this compound and AS-nc
| Cell Line | MLL1 Translocation | AS-99 GI₅₀ (µM) | AS-nc Effect |
| MV4;11 | MLL-AF4 | 1.8 - 3.6 | No or weak effect |
| MOLM13 | MLL-AF9 | 5 - 25 (AS-85) | No or weak effect |
| KOPN8 | MLL-ENL | 1.8 - 3.6 | No or weak effect |
| RS4;11 | MLL-AF4 | Not specified | Not specified |
| K562 | None | > 10 | No or weak effect |
| SET2 | None | > 10 | No or weak effect |
Data compiled from studies on AS-99 and its analogs.GI₅₀ values for MOLM13 are for the related compound AS-85.
Selectivity Profile
To further assess its specificity, this compound was tested against a broad panel of other histone methyltransferases. The results demonstrate a high degree of selectivity for ASH1L.
Table 2: Selectivity of this compound against other Histone Methyltransferases
| Enzyme Panel | This compound Concentration | Inhibition |
| 20 Histone Methyltransferases (including NSD1, NSD2, NSD3, and SETD2) | 50 µM | No significant inhibition |
This indicates an over 100-fold selectivity for ASH1L.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human leukemia cell lines (MV4;11, MOLM13, KOPN8, RS4;11, K562, and SET2) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or AS-nc for 7 days.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Data Analysis: The absorbance is measured at a specific wavelength, and the GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated.
Apoptosis Analysis (Annexin V Staining)
-
Cell Treatment: MLL leukemia cells (e.g., MV4;11, KOPN8) and control cells (e.g., K562) are treated with this compound (1-8 µM) for 7 days.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Experimental Workflow for Evaluating this compound Specificity
Caption: Workflow for assessing the specificity of this compound.
Conclusion
The available data strongly supports that this compound is a highly specific inhibitor of ASH1L. Its efficacy is particularly pronounced in cancer cell lines with MLL1 translocations, where it effectively disrupts the oncogenic transcriptional program driven by MLL fusion proteins. The lack of activity in non-MLL rearranged cell lines and against a broad panel of other histone methyltransferases underscores its targeted mechanism of action. These findings establish this compound as a valuable chemical probe for studying ASH1L biology and a promising lead compound for the development of targeted therapies for MLL-rearranged leukemias.
References
- 1. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Second-Generation ASH1L Inhibitors for Leukemia Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of first and second-generation ASH1L inhibitors, supported by experimental data. The development of potent and selective inhibitors against ASH1L, a histone methyltransferase implicated in various cancers, particularly MLL-rearranged leukemias, marks a significant advancement in epigenetic drug discovery.
Absent, small, or homeotic-like 1 (ASH1L) is a key epigenetic regulator that catalyzes the methylation of histone H3 at lysine 36 (H3K36), a mark associated with active gene transcription. In the context of mixed-lineage leukemia (MLL), ASH1L plays a crucial role in driving the expression of pro-leukemogenic genes, such as the HOXA gene cluster, making it a compelling therapeutic target. This guide details the evolution of small molecule inhibitors targeting the catalytic SET domain of ASH1L, from first-in-class compounds to more advanced, second-generation molecules with enhanced potency and cellular efficacy.
Performance Comparison of ASH1L Inhibitors
The development of ASH1L inhibitors has progressed from initial hits to highly potent molecules. The first-generation inhibitors, such as AS-99, were instrumental in validating the ASH1L SET domain as a druggable target. Building on a structure-based design approach, second-generation inhibitors, exemplified by AS-254s, demonstrate substantially improved biochemical and cellular activity.
Biochemical Potency and Binding Affinity
The in vitro inhibitory activity of these compounds against the ASH1L histone methyltransferase (HMT) activity is a key performance metric. The second-generation inhibitor AS-254s shows a significant improvement in potency over the first-generation compound AS-99.
| Inhibitor Generation | Compound | IC50 (HMT Assay) | Binding Affinity (Kd) | Selectivity |
| First-Generation | AS-99 | 0.79 µM[1][2] | 0.89 µM[1][2] | >100-fold against a panel of 20 HMTs[1] |
| AS-85 | 0.6 µM | 0.78 µM | Not specified | |
| Second-Generation | AS-254s (66s) | 94 nM (FP assay), 0.15 µM (HMT assay) | 179 nM | No significant activity against 15 other HMTs |
Cellular Activity in Leukemia Models
The anti-proliferative effects of ASH1L inhibitors have been demonstrated in various MLL-rearranged leukemia cell lines. The second-generation inhibitor AS-254s exhibits superior cellular potency compared to its predecessors.
| Inhibitor Generation | Compound | Cell Line (MLL translocation) | GI50 (Cell Proliferation) | Apoptosis Induction |
| First-Generation | AS-99 | MV4;11 (MLL-AF4) | 1.8 - 3.6 µM | Yes |
| MOLM13 (MLL-AF9) | 1.8 - 3.6 µM | Yes | ||
| KOPN8 (MLL-ENL) | 1.8 - 3.6 µM | Yes | ||
| Second-Generation | AS-254s (66s) | MV4;11 (MLL-AF4) | 0.74 µM (14-day treatment) | Yes |
| MOLM13 (MLL-AF9) | 0.72 µM | Yes | ||
| KOPN8 (MLL-ENL) | 0.79 µM | Yes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to characterize ASH1L inhibitors.
Histone Methyltransferase (HMT) Assay
This biochemical assay quantifies the enzymatic activity of ASH1L and the inhibitory potential of test compounds.
-
Enzyme and Substrate Preparation : Recombinant human ASH1L SET domain is used as the enzyme. Chicken nucleosomes serve as the histone substrate.
-
Reaction Mixture : The assay is typically performed in a buffer containing Tris-HCl, MgCl2, TCEP, and Triton X-100.
-
Inhibitor Incubation : Varying concentrations of the inhibitor are pre-incubated with the ASH1L enzyme.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the nucleosome substrate and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.
-
Detection : The incorporation of the radiolabeled methyl group onto the histone substrate is measured, often by scintillation counting, to determine the level of inhibition. The IC50 value is then calculated from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between an inhibitor and the ASH1L protein.
-
Sample Preparation : The purified ASH1L protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.
-
Titration : A series of small injections of the inhibitor are made into the protein solution.
-
Heat Measurement : The heat change associated with each injection is measured. This heat change is proportional to the amount of binding that occurs.
-
Data Analysis : The resulting data is plotted as heat per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd).
Cellular Proliferation (MTT) Assay
This cell-based assay assesses the effect of ASH1L inhibitors on the viability and proliferation of leukemia cells.
-
Cell Seeding : Leukemia cell lines (e.g., MV4;11, MOLM13) are seeded in multi-well plates.
-
Compound Treatment : Cells are treated with a range of concentrations of the ASH1L inhibitor or a vehicle control (DMSO).
-
Incubation : The cells are incubated for a specified period (e.g., 7 days).
-
MTT Addition : The MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Quantification : The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The GI50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) in cells treated with ASH1L inhibitors.
-
Cell Treatment : Leukemia cells are treated with the inhibitor for a defined period.
-
Staining : The cells are harvested and stained with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Visualizations
ASH1L Signaling Pathway in MLL-Rearranged Leukemia
Caption: ASH1L's role in MLL-rearranged leukemia and the action of its inhibitors.
Experimental Workflow for HMT Assay
References
Safety Operating Guide
Navigating the Disposal of AS-99 TFA: A Comprehensive Safety and Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of AS-99 TFA, a trifluoroacetic acid salt of the potent and selective ASH1L histone methyltransferase inhibitor. The information herein is designed to be your preferred resource for laboratory safety and chemical handling, offering clarity and actionable intelligence beyond the product itself.
The primary hazardous component of this compound is trifluoroacetic acid (TFA), a strong corrosive acid. Therefore, the disposal procedures are dictated by the hazards associated with TFA. It is imperative to treat this compound as a hazardous waste and follow institutional and local regulations for its disposal.
Quantitative Data on Trifluoroacetic Acid
For a clear understanding of the chemical properties and hazards associated with the trifluoroacetic acid component, the following table summarizes key quantitative data.
| Property | Value | Reference |
| CAS Number | 76-05-1 | [1] |
| Molecular Formula | C₂F₃O₂H | [1] |
| Boiling Point | 72 °C | [1] |
| Melting Point | -15 °C | [1] |
| Vapor Pressure | 107 mmHg at 25 °C | [1] |
| pH | 2 (100 g/L aq. sol) | |
| Acute Toxicity (Oral) | Category 4 | |
| Acute Toxicity (Inhalation) | Category 4 | |
| Skin Corrosion/Irritation | Category 1A | |
| Serious Eye Damage/Irritation | Category 1 |
Experimental Protocol: Neutralization and Disposal of this compound Waste
This protocol outlines the recommended procedure for the neutralization and disposal of this compound waste. This process should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for high-volume applications), safety goggles, and a lab coat.
Materials:
-
This compound waste solution
-
Sodium carbonate (Na₂CO₃) or other suitable neutralizing agent
-
pH indicator strips or a calibrated pH meter
-
Large beaker or container (chemically resistant)
-
Stir bar and stir plate
-
Labeled hazardous waste container
Procedure:
-
Preparation: Place a large beaker containing a stir bar on a stir plate within a certified chemical fume hood.
-
Dilution: Slowly add the this compound waste to a large volume of cold water in the beaker. Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Neutralization: While stirring the diluted solution, slowly and carefully add small portions of sodium carbonate. Be cautious as this will cause fizzing (release of CO₂ gas). Continue adding the neutralizing agent until the fizzing subsides.
-
pH Measurement: Check the pH of the solution using a pH indicator strip or a pH meter. The target pH should be between 6.0 and 8.0. If the pH is still acidic, continue to add small amounts of sodium carbonate until the target pH is reached.
-
Waste Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the neutralized this compound and the date.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. All waste must be managed in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
